Agaridoxin
Beschreibung
Eigenschaften
Molekularformel |
C11H14N2O5 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O5/c12-7(11(17)18)2-4-10(16)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,14-15H,2,4,12H2,(H,13,16)(H,17,18)/t7-/m0/s1 |
InChI-Schlüssel |
HJLNKWYSKFDHDG-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)O)N)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)O)O |
Synonyme |
agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Enigmatic Agaridoxin: A Technical Guide to its Discovery, Isolation, and Characterization from Agaricus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agaridoxin (B1666640), a catecholamine derivative identified as 3,4-dihydroxy(γ-L-glutamyl)anilide, is a notable secondary metabolite isolated from certain species of the genus Agaricus. Initially discovered during investigations into the toxicity of Agaricus mushrooms, this compound has since been characterized as a potent α1-adrenergic agonist. This technical guide provides a comprehensive overview of the discovery, isolation, chemical properties, and biological activity of this compound. Detailed experimental protocols, derived from seminal and related studies, are presented to facilitate further research into this intriguing fungal metabolite. Quantitative data are summarized in structured tables, and key processes are visualized through logical diagrams to provide a clear and in-depth understanding of this compound for researchers, scientists, and professionals in drug development.
Introduction
The genus Agaricus encompasses a wide variety of mushroom species, including the commercially cultivated Agaricus bisporus and the poisonous Agaricus xanthodermus. The latter is infamous for causing gastrointestinal distress upon consumption, a toxicity attributed to a suite of phenolic compounds.[1] Early research into the constituents of toxic Agaricus species led to the discovery of a unique catecholamine derivative named this compound.[2]
Subsequent studies revealed that this compound is 3,4-dihydroxy(γ-L-glutamyl)anilide, a compound that exhibits significant biological activity.[2][3] Specifically, it acts as an agonist of the α1-adrenergic receptor, a G protein-coupled receptor involved in a multitude of physiological processes.[3][4] This activity positions this compound as a molecule of interest for pharmacological research, potentially serving as a lead compound for the development of novel therapeutics.
This document aims to consolidate the available scientific information on this compound, providing a technical resource for its extraction, characterization, and the exploration of its biological functions.
Discovery and Isolation
This compound was first isolated from mushroom species as part of an effort to identify the compounds responsible for their biological effects.[2] The isolation process, as described in the foundational literature, involves a multi-step extraction and chromatographic purification procedure.
General Experimental Workflow for Isolation
The isolation of this compound from Agaricus species follows a general workflow for the purification of natural products from fungal sources. This process typically involves extraction from the fungal biomass, followed by a series of chromatographic steps to separate the compound of interest from other metabolites.
Chemical Structure and Properties
The chemical structure of this compound was elucidated through a combination of spectroscopic analysis and chemical synthesis.[2] It is identified as 3,4-dihydroxy(γ-L-glutamyl)anilide.
Chemical Structure
The molecule consists of a glutamic acid residue linked via its γ-carboxyl group to the amino group of 3,4-dihydroxyaniline (4-aminocatechol).
Physicochemical and Spectroscopic Data
While detailed quantitative data from the original isolation paper is not fully available, the following table summarizes the expected physicochemical and spectroscopic properties based on its structure and data for similar compounds.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₅ |
| Molecular Weight | 254.24 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| UV λmax | Characteristic absorbance peaks for catechol and anilide moieties |
| ¹H NMR | Signals corresponding to the protons of the glutamyl and dihydroxyanilino groups |
| ¹³C NMR | Resonances for the carbonyl, aromatic, and aliphatic carbons |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight |
Experimental Protocols
The following are detailed methodologies for the key experiments related to the isolation and characterization of this compound, based on established techniques for natural product chemistry.
Extraction of this compound from Agaricus Sporophores
This protocol outlines a general procedure for the extraction of polar metabolites like this compound from fresh mushroom tissue.
-
Homogenization: Freshly collected Agaricus sporophores are cleaned and homogenized in a blender with an aqueous ethanol (B145695) solution (e.g., 70% ethanol) at a ratio of 1:5 (w/v).
-
Extraction: The homogenate is stirred at room temperature for several hours to facilitate the extraction of metabolites.
-
Filtration: The mixture is filtered through cheesecloth and then through filter paper to remove solid fungal debris.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
Lyophilization: The remaining aqueous extract is frozen and lyophilized to yield a crude powder.
Purification of this compound by Column Chromatography
This protocol describes a general approach to the purification of this compound from the crude extract.
-
Column Preparation: A glass column is packed with a suitable stationary phase for size-exclusion or adsorption chromatography (e.g., Sephadex G-10 or a polyamide resin).
-
Sample Loading: The crude extract is dissolved in an appropriate solvent and loaded onto the column.
-
Elution: The column is eluted with a suitable solvent system, starting with a less polar solvent and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Fractions of the eluate are collected at regular intervals.
-
Analysis of Fractions: Each fraction is analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Fractions containing the pure compound are pooled and the solvent is removed under reduced pressure.
Synthesis of this compound
The synthesis of this compound involves the formation of a peptide bond between the γ-carboxyl group of glutamic acid and the amino group of 4-aminocatechol.[2] This requires the protection of other reactive functional groups, followed by deprotection.
-
Protection of Glutamic Acid: The α-amino and α-carboxyl groups of L-glutamic acid are protected using standard methods in peptide chemistry.
-
Activation of the γ-Carboxyl Group: The γ-carboxyl group of the protected glutamic acid is activated to facilitate amide bond formation.
-
Coupling Reaction: The activated glutamic acid derivative is reacted with 4-aminocatechol to form the anilide bond.
-
Deprotection: The protecting groups are removed to yield this compound.
-
Purification: The synthesized this compound is purified by recrystallization or chromatography.
Biological Activity and Mechanism of Action
This compound has been identified as a catecholamine that functions as an α1-adrenergic receptor agonist.[3] This activity is responsible for its physiological effects.
α1-Adrenergic Receptor Agonism
Studies have shown that this compound can activate adenylate cyclase in a manner consistent with an α1-adrenergic agonist.[3] This activation is dependent on the presence of guanylyl imidodiphosphate (Gpp(NH)p) and is antagonized by selective α1-adrenergic blockers.
Signaling Pathway
As an α1-adrenergic agonist, this compound initiates a well-characterized signaling cascade upon binding to its receptor.
Quantitative Biological Activity Data
The following table summarizes the key quantitative data regarding the biological activity of this compound as an α1-adrenergic agonist.
| Parameter | Value | Species/System | Reference |
| Receptor Type | α1-adrenergic | Rat hypothalamus, cerebral cortex, kidney, liver | [3] |
| Effect | Adenylate cyclase activation | Rat hypothalamus membranes | [3] |
| Antagonists | WB-4101, phenoxybenzamine | Rat hypothalamic adenylate cyclase | [3] |
| Ineffective Antagonists | Propranolol, yohimbine | Rat hypothalamic adenylate cyclase | [3] |
| Binding Inhibition | Inhibits [³H]WB-4101 binding | Rat hypothalamic and cerebral cortical membranes | [3] |
Conclusion and Future Directions
This compound, a γ-L-glutamyl derivative of 4-aminocatechol from Agaricus species, represents a fascinating fungal metabolite with potent and specific biological activity. Its role as an α1-adrenergic agonist opens avenues for further investigation into its pharmacological potential. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers interested in exploring the chemistry and biology of this compound.
Future research should focus on obtaining a more comprehensive quantitative profile of this compound's activity at different α1-adrenergic receptor subtypes. Furthermore, exploration of its structure-activity relationship through the synthesis and testing of analogues could lead to the development of novel therapeutic agents. The elucidation of the biosynthetic pathway of this compound in Agaricus species would also be a significant contribution to the field of fungal secondary metabolism.
References
- 1. Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
The Enigmatic Pathway of Agaridoxin: A Proposed Biosynthetic Route in Mushrooms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Agaridoxin (B1666640), a substituted hydrazine (B178648) derivative found in certain mushroom species, notably the yellow-staining mushroom Agaricus xanthodermus, has attracted interest due to its unique chemical structure and potential biological activities. Despite its identification, the biosynthetic pathway responsible for its formation in fungi remains largely unelucidated. This technical guide synthesizes the current, albeit limited, knowledge and proposes a scientifically plausible biosynthetic pathway for this compound. Drawing parallels from established metabolic routes in fungi, particularly the shikimate pathway and known biotransformations of aromatic compounds, this document aims to provide a foundational framework for future research. It outlines the hypothetical enzymatic steps, precursor molecules, and genetic machinery that may be involved in the synthesis of this intriguing fungal metabolite. This guide also presents generalized experimental protocols that could be employed to validate the proposed pathway and offers visual representations of the key metabolic steps and experimental workflows.
Introduction
Agaricus xanthodermus, commonly known as the yellow-stainer, is a widely distributed mushroom recognized for its characteristic yellow staining upon bruising and a distinct phenolic odor.[1][2] This species is also known to be toxic to most individuals, causing gastrointestinal distress.[1] Among its secondary metabolites is this compound, chemically identified as N'-acetyl-4-hydroxyphenylhydrazine. The biosynthesis of such hydrazine-containing natural products is a fascinating area of mycology, as the formation of a nitrogen-nitrogen bond is a relatively rare event in eukaryotic metabolism. This document will explore the likely origins of this compound, starting from primary metabolism and branching into a specialized secondary metabolic pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be hypothetically dissected into three major stages:
-
Formation of the Aromatic Precursor: Synthesis of a C6-C1 aromatic acid, likely 4-hydroxybenzoic acid, via the shikimate pathway.
-
Hydrazine Moiety Introduction: The formation of the N-N bond to create a phenylhydrazine (B124118) intermediate.
-
Final Modification: N-acetylation of the hydrazine group to yield this compound.
Stage 1: Synthesis of the 4-Hydroxyphenyl Moiety
The aromatic core of this compound is almost certainly derived from the shikimate pathway , a well-conserved metabolic route in fungi, plants, and bacteria for the biosynthesis of aromatic amino acids.[3] The key branch-point intermediate in this pathway is chorismate .[4]
From chorismate, the synthesis of 4-hydroxybenzoic acid can be catalyzed by the enzyme chorismate pyruvate-lyase .[4] While this enzyme is well-characterized in bacteria (as UbiC in ubiquinone biosynthesis), its fungal equivalent is plausible.[5] This enzyme would catalyze the removal of the pyruvate (B1213749) side chain from chorismate to yield 4-hydroxybenzoic acid.
Alternatively, the pathway could proceed through phenylalanine or tyrosine, followed by subsequent enzymatic modifications, though the direct conversion of chorismate is a more direct route.[6]
Stage 2: Formation of the Phenylhydrazine Intermediate
This is the most speculative part of the pathway, as the enzymatic machinery for hydrazine formation in fungi is not well understood. However, the presence of 4,4'-dihydroxy-azobenzene in A. xanthodermus suggests the fungus possesses the capability to form N-N bonds.[7][8]
One plausible hypothesis involves the amination of 4-hydroxybenzoic acid to form 4-aminobenzoic acid (PABA), a known fungal metabolite also derived from chorismate.[9] This could then be followed by a series of enzymatic steps, potentially involving N-hydroxylation and a subsequent reaction to form the hydrazine. In the related mushroom Agaricus bisporus, 4-hydrazinobenzoic acid has been suggested as a precursor to the hydrazine-containing compound agaritine, lending support to this hypothesis.[10]
Recent discoveries in bacteria have identified hydrazine synthetases , which catalyze N-N bond formation.[11] It is conceivable that a convergent evolution has led to analogous enzymatic systems in fungi.
Stage 3: N-Acetylation
The final step in the proposed pathway is the acetylation of the terminal nitrogen of the 4-hydroxyphenylhydrazine intermediate. This reaction would be catalyzed by an N-acetyltransferase , a ubiquitous class of enzymes in fungi that utilize acetyl-CoA as a donor to transfer an acetyl group to a primary amine or hydrazine.
The complete proposed biosynthetic pathway is visualized in the diagram below.
Figure 1: Proposed biosynthetic pathway of this compound from primary metabolites.
Quantitative Data
As of the date of this publication, there is no publicly available quantitative data regarding the enzyme kinetics, substrate concentrations, or product yields specifically for the biosynthetic pathway of this compound. Should such data become available, it would be presented in a format similar to the table below for clarity and comparative analysis.
| Enzyme (Putative) | Substrate(s) | Product(s) | Kcat (s⁻¹) | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| Chorismate Pyruvate-Lyase | Chorismate | 4-Hydroxybenzoic Acid | N/A | N/A | N/A | N/A | N/A |
| Hydrazine Synthetase-like | 4-Aminobenzoic Acid, etc. | 4-Hydroxyphenylhydrazine | N/A | N/A | N/A | N/A | N/A |
| N-Acetyltransferase | 4-Hydroxyphenylhydrazine, Acetyl-CoA | This compound, CoA | N/A | N/A | N/A | N/A | N/A |
| N/A: Not Available |
Table 1: Template for Quantitative Enzymatic Data in this compound Biosynthesis.
Experimental Protocols for Pathway Elucidation
The validation of the proposed this compound biosynthetic pathway would require a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.
Isotopic Labeling Studies
Objective: To trace the metabolic origin of the carbon skeleton of this compound.
Methodology:
-
Precursor Feeding: Cultures of Agaricus xanthodermus mycelia will be grown in a defined liquid medium. The cultures will be supplemented with ¹³C-labeled precursors, such as [¹³C₆]-glucose (to trace the entire shikimate pathway) or [¹³C₇]-shikimic acid.
-
Extraction: After a suitable incubation period, the mycelia and culture broth will be harvested. This compound and other metabolites will be extracted using a suitable solvent system (e.g., ethyl acetate).
-
Purification and Analysis: The extracted this compound will be purified using High-Performance Liquid Chromatography (HPLC). The purified compound will then be analyzed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the ¹³C labels.
References
- 1. Agaricus xanthodermus - Wikipedia [en.wikipedia.org]
- 2. Agaricus xanthodermus (MushroomExpert.Com) [mushroomexpert.com]
- 3. Chorismate synthase - Wikipedia [en.wikipedia.org]
- 4. A metabolic node in action: chorismate-utilizing enzymes in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ymdb.ca [ymdb.ca]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. Constituents of Agaricus xanthodermus Genevier: the first naturally endogenous azo compound and toxic phenolic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxybenzoic acid is a diffusible factor that connects metabolic shikimate pathway to the biosynthesis of a unique antifungal metabolite in Lysobacter enzymogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactivation of mushroom hydrazines to mutagenic products by mammalian and fungal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A broadly conserved fungal chorismate mutase targets the plant shikimate pathway to regulate salicylic acid production and other secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: Agaridoxin's Atypical Interaction with Alpha-Adrenergic Receptors
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
Agaridoxin (B1666640), a catecholamine derivative first isolated from the mushroom Agaricus campestris, presents a fascinating case study in adrenergic pharmacology. While structurally related to endogenous catecholamines, its mechanism of action on alpha-adrenergic receptors deviates from classical signaling paradigms. This technical guide provides an in-depth exploration of the current understanding of this compound's interaction with alpha-adrenergic receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique fungal metabolite.
Core Mechanism of Action: An Alpha-1 Agonist with an Unconventional Pathway
This compound has been identified as an agonist primarily targeting the alpha-1 adrenergic receptor subtype.[1] However, unlike typical alpha-1 adrenergic agonists that signal through the Gq protein pathway to activate phospholipase C, this compound stimulates adenylate cyclase.[1] This unusual signaling cascade sets it apart and suggests a novel mode of receptor activation or the involvement of specific receptor conformations.
Studies have demonstrated that the effects of this compound are effectively antagonized by established alpha-1 adrenergic blockers such as WB-4101 and phenoxybenzamine.[1] Conversely, the alpha-2 selective antagonist yohimbine (B192690) and the beta-adrenergic antagonist propranolol (B1214883) do not inhibit its action, confirming its selectivity for the alpha-1 receptor.[1]
Quantitative Analysis of Receptor Interaction
Competition binding assays have been instrumental in characterizing the affinity of this compound for the alpha-1 adrenergic receptor. These experiments have shown that this compound can displace the binding of the radiolabeled alpha-1 selective antagonist, [3H]WB-4101, in membranes isolated from rat hypothalamus and cerebral cortex.[1]
A key finding from these studies is that the inhibitory constant (Ki) for this compound is lower than that of the endogenous neurotransmitter norepinephrine, indicating a higher binding affinity for the alpha-1 receptor.[1] While the precise quantitative values for this compound's binding affinity (Kd), potency (EC50), and inhibitory concentration (IC50) at various alpha-adrenergic receptor subtypes are not extensively documented in the public domain, the available data consistently point to its potent alpha-1 agonistic activity.
Table 1: Summary of this compound's Interaction with Alpha-Adrenergic Receptors
| Parameter | Receptor Subtype | Value/Observation | Reference |
| Primary Target | Alpha-1 Adrenergic Receptor | Agonist | [1] |
| Signaling Pathway | Adenylate Cyclase | Activation | [1] |
| Antagonism | Alpha-1 Blockers (WB-4101, Phenoxybenzamine) | Effective | [1] |
| Antagonism | Alpha-2 Blocker (Yohimbine) | Ineffective | [1] |
| Antagonism | Beta Blocker (Propranolol) | Ineffective | [1] |
| Binding Affinity (Ki) | Alpha-1 Adrenergic Receptor | Lower than norepinephrine | [1] |
Experimental Protocols
The following section outlines the generalized methodologies employed in the foundational research that elucidated the mechanism of action of this compound.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of a ligand (in this case, this compound) to its receptor.
-
Objective: To determine the ability of this compound to compete with a known radiolabeled ligand for binding to alpha-1 adrenergic receptors.
-
Materials:
-
Membrane preparations from rat hypothalamus or cerebral cortex (rich in alpha-1 adrenergic receptors).
-
[3H]WB-4101 (radiolabeled alpha-1 selective antagonist).
-
Unlabeled this compound.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of [3H]WB-4101 in the absence or presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to calculate the IC50 (concentration of this compound that inhibits 50% of [3H]WB-4101 binding) and subsequently the Ki value.
-
Adenylate Cyclase Activity Assays
This functional assay measures the downstream effect of receptor activation.
-
Objective: To determine the effect of this compound on the activity of adenylate cyclase.
-
Materials:
-
Membrane preparations from relevant tissues (e.g., rat hypothalamus).
-
This compound.
-
ATP (substrate for adenylate cyclase).
-
[α-32P]ATP (radiolabeled substrate for sensitive detection).
-
Guanine nucleotides (e.g., GTP or a non-hydrolyzable analog like Gpp(NH)p) to facilitate G-protein coupling.
-
Reaction buffer.
-
Column chromatography setup (e.g., Dowex and alumina (B75360) columns) to separate cAMP from other nucleotides.
-
-
Procedure:
-
Incubate the membrane preparations with this compound in the presence of ATP and [α-32P]ATP.
-
Initiate the reaction by adding a magnesium-containing buffer.
-
Incubate for a defined period at a specific temperature (e.g., 30°C).
-
Terminate the reaction (e.g., by adding a stopping solution and boiling).
-
Separate the produced [32P]cAMP from unreacted [α-32P]ATP and other nucleotides using sequential column chromatography.
-
Quantify the amount of [32P]cAMP formed using a scintillation counter.
-
Signaling Pathways and Visualizations
The interaction of this compound with the alpha-1 adrenergic receptor initiates a signaling cascade that is distinct from the canonical pathway. The following diagrams, generated using the DOT language, illustrate the proposed mechanism and the experimental workflow.
Caption: Proposed signaling pathway of this compound at the alpha-1 adrenergic receptor.
Caption: Generalized workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
This compound represents a unique pharmacological tool for probing the intricacies of alpha-1 adrenergic receptor function. Its ability to activate adenylate cyclase through an alpha-1 receptor challenges conventional models of G-protein coupling and signaling. For drug development professionals, the novel mechanism of this compound could inspire the design of biased agonists that selectively activate specific downstream pathways, potentially leading to therapeutics with improved efficacy and reduced side effects.
Further research is warranted to:
-
Determine the precise binding affinities (Kd) and functional potencies (EC50) of this compound at all alpha-adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C).
-
Elucidate the specific G-protein subtype(s) involved in coupling the alpha-1 receptor to adenylate cyclase in response to this compound.
-
Investigate the structural basis of this compound's interaction with the alpha-1 receptor to understand how it induces this atypical signaling.
A deeper understanding of this compound's mechanism of action will not only enhance our fundamental knowledge of adrenergic receptor pharmacology but also open new avenues for therapeutic innovation.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaridoxin is a naturally occurring catecholamine derivative isolated from mushrooms.[1] This document provides a technical overview of the biological activity of this compound, with a focus on its interaction with mammalian adrenergic receptors. The information presented is primarily derived from the seminal research article by Schoenewaldt et al. (1982), which remains the foundational study on the pharmacological properties of this compound. Due to the limited availability of subsequent primary research, this guide synthesizes the key findings from this pivotal study to serve as a resource for researchers and drug development professionals.
Quantitative Data
The biological activity of this compound has been quantified through radioligand binding assays, which measure the affinity of a compound for a specific receptor. The key quantitative data for this compound and related compounds are summarized in the table below.
| Compound | Receptor Target | Radioligand | Tissue Source | Inhibition Constant (Ki) | Reference |
| This compound | α1-adrenergic receptor | [3H]WB-4101 | Rat Hypothalamus | Lower than Norepinephrine | [1] |
| This compound | α1-adrenergic receptor | [3H]WB-4101 | Rat Cerebral Cortex | Lower than Norepinephrine | [1] |
| Methoxamine (B1676408) | α1-adrenergic receptor | [3H]WB-4101 | Rat Hypothalamus | Lower than Norepinephrine | [1] |
| Methoxamine | α1-adrenergic receptor | [3H]WB-4101 | Rat Cerebral Cortex | Lower than Norepinephrine | [1] |
Note: The primary research article states that the Ki values for both this compound and the known α1 agonist methoxamine are lower than that of norepinephrine, indicating a higher binding affinity for the α1-adrenergic receptor.[1] However, the specific numerical Ki values were not available in the abstract.
Experimental Protocols
The biological activity of this compound was characterized using two primary experimental techniques: the adenylate cyclase activity assay and the radioligand binding assay. The methodologies described below are based on the information provided in the key research article and general protocols for these assays.
Adenylate Cyclase Activity Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) via the activation of adenylate cyclase.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Membrane particles were prepared from various rat tissues, including the hypothalamus, kidney, liver, and cerebral cortex.[1] This typically involves homogenization of the tissue followed by differential centrifugation to isolate the membrane fraction.
-
Assay Components: The reaction mixture contained the isolated membrane particles, this compound or its synthetic analogues, and guanylyl imidodiphosphate (Gpp(NH)p), a non-hydrolyzable analog of GTP that locks G-proteins in an active state.[1]
-
Incubation: The components were incubated together to allow for receptor binding and subsequent activation of adenylate cyclase.
-
cAMP Measurement: The reaction was terminated, and the amount of cAMP produced was quantified. The study found that this compound and its analogues cause the activation of adenylate cyclase.[1]
Radioligand Binding Assay
This assay was used to determine the binding affinity of this compound to the α1-adrenergic receptor.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Membrane preparations from rat hypothalamus and cerebral cortex were used.[1]
-
Competitive Binding: The membranes were incubated with a fixed concentration of the radiolabeled α1-adrenergic antagonist, [3H]WB-4101, and varying concentrations of the unlabeled competing ligand (this compound or methoxamine).[1]
-
Separation: After incubation, the mixture was filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity bound to the membranes was measured using scintillation counting.
-
Data Analysis: The data was used to calculate the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50), which was then used to determine the inhibition constant (Ki).
Signaling Pathway
This compound exerts its biological effect by acting as an agonist at the α1-type adrenergic receptor.[1] This initiates a well-characterized signaling cascade within the target cell.
Pathway Description:
-
Receptor Binding: this compound binds to and activates the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), on the cell surface.[1]
-
G-Protein Activation: This activation leads to the dissociation and activation of the heterotrimeric G-protein, specifically the Gq/11 alpha subunit.
-
Phospholipase C Activation: The activated Gq/11 subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cellular Response: The activation of these downstream effectors, including the rise in intracellular calcium and activation of PKC, leads to a variety of cellular responses. The primary research indicates that this cascade ultimately results in the activation of adenylate cyclase.[1]
Conclusion
The available primary research, though limited to a single key study, provides a clear foundational understanding of this compound's biological activity. It is a potent α1-adrenergic agonist that stimulates adenylate cyclase activity. The quantitative data indicates a high affinity for its receptor. The experimental protocols employed are standard for pharmacological characterization, and the signaling pathway is consistent with known α1-adrenergic mechanisms. Further research would be beneficial to elucidate the specific Ki values, explore its activity on other receptor subtypes, and investigate its potential therapeutic applications.
References
Agaridoxin: A Novel Fungal Catecholamine with Alpha-1 Adrenergic Agonist Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Agaridoxin (B1666640), a naturally occurring catecholamine derivative isolated from the common mushroom Agaricus bisporus and other Agaricus species, presents a unique molecular scaffold with significant pharmacological interest. Chemically identified as 3,4-dihydroxy(gamma-L-glutamyl)anilide, this fungal metabolite has been characterized as a potent and selective alpha-1 (α1) adrenergic receptor agonist. Its ability to stimulate adenylate cyclase in mammalian tissues suggests its potential as a novel therapeutic agent and a valuable tool for studying adrenergic signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental protocols for its study.
Introduction
The quest for novel bioactive compounds has led researchers to explore diverse natural sources, with fungi being a particularly rich reservoir of unique chemical entities. This compound, a metabolite produced by edible mushrooms, stands out as a fungal-derived catecholamine with specific interactions with the mammalian adrenergic system.[1] Unlike endogenous catecholamines such as epinephrine (B1671497) and norepinephrine, this compound possesses a distinct gamma-L-glutamyl anilide structure, which may confer unique pharmacokinetic and pharmacodynamic properties. Its selective agonism at α1-adrenergic receptors makes it a subject of interest for potential applications in conditions where modulation of these receptors is beneficial.
Chemical Properties and Structure
This compound is a substituted anilide with the molecular formula C₁₁H₁₄N₂O₅ and a molecular weight of 254.24 g/mol . The core structure consists of a catechol (3,4-dihydroxybenzene) ring linked to the gamma-carboxyl group of an L-glutamic acid residue via an amide bond.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-amino-5-oxo-5-[(3,4-dihydroxyphenyl)amino]pentanoic acid |
| Molecular Formula | C₁₁H₁₄N₂O₅ |
| Molecular Weight | 254.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous solutions |
Biological Activity and Mechanism of Action
This compound functions as a selective α1-adrenergic receptor agonist.[1] Studies have demonstrated its ability to stimulate adenylate cyclase activity in a variety of mammalian tissues, including the hypothalamus, kidney, liver, and cerebral cortex.[1] This stimulation is dependent on the presence of guanylyl imidodiphosphate (Gpp(NH)p), indicating the involvement of a G-protein-coupled receptor.[1]
Alpha-1 Adrenergic Receptor Binding
Table 2: Comparative Adrenergic Receptor Binding Affinities (Ki values)
| Compound | Receptor Target | Ki (nM) | Reference |
| This compound | α1-Adrenergic Receptor | Data not publicly available | [1] |
| Norepinephrine | α1-Adrenergic Receptor | Higher than this compound | [1] |
Note: Specific quantitative data for this compound's Ki value requires access to the full-text of the primary research article.
Adenylate Cyclase Activation
As an α1-adrenergic agonist, this compound stimulates the production of the second messenger cyclic AMP (cAMP) through the activation of adenylate cyclase.[1] The potency of this activation is a key measure of its biological activity.
Table 3: Adenylate Cyclase Activation Data
| Compound | Target Tissue | EC50 (µM) | Maximum Fold Increase in cAMP | Reference |
| This compound | Rat Hypothalamus | Data not publicly available | Data not publicly available | [1] |
| 4-Aminocatechol | Rat Hypothalamus | More potent than this compound | More effective than this compound | [1] |
Note: Specific quantitative data for this compound's EC50 and maximal stimulation of adenylate cyclase requires access to the full-text of the primary research article.
Signaling Pathway
The mechanism of action of this compound follows the canonical α1-adrenergic signaling cascade.
Upon binding to the α1-adrenergic receptor, this compound induces a conformational change that activates the associated heterotrimeric Gq protein. The activated α-subunit of the Gq protein then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses, depending on the cell type.
Experimental Protocols
The following are generalized protocols for the study of this compound, based on standard methodologies in pharmacology and biochemistry.
Isolation of this compound from Agaricus bisporus
This protocol is a generalized procedure and may require optimization.
-
Homogenization: Fresh Agaricus bisporus fruiting bodies are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at 4°C.
-
Centrifugation: The homogenate is centrifuged to remove solid debris, yielding a crude extract.
-
Solvent Partitioning: The aqueous extract is partitioned against an immiscible organic solvent (e.g., ethyl acetate) to remove nonpolar compounds.
-
Chromatography: The aqueous phase is subjected to column chromatography. A common choice is a gel filtration column (e.g., Sephadex G-10) to separate compounds based on size.
-
Further Purification: Fractions containing this compound, identified by a suitable assay (e.g., UV absorbance at 280 nm), are pooled and further purified by high-performance liquid chromatography (HPLC) using a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and methanol (B129727) with 0.1% trifluoroacetic acid).
-
Characterization: The purified compound is characterized by mass spectrometry and NMR spectroscopy to confirm its identity as this compound.
Alpha-1 Adrenergic Receptor Binding Assay
This is a competitive binding assay using a radiolabeled antagonist.
-
Membrane Preparation: Crude synaptic membranes are prepared from rat hypothalamus or cerebral cortex by homogenization and differential centrifugation.
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.7.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radiolabeled α1-antagonist (e.g., [3H]WB-4101) and varying concentrations of this compound or a reference compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Adenylate Cyclase Activity Assay
This assay measures the production of cAMP.
-
Membrane Preparation: As described in the binding assay.
-
Assay Medium: The assay mixture typically contains ATP, MgCl₂, a cAMP phosphodiesterase inhibitor (e.g., isobutylmethylxanthine), and a GTP analog (e.g., Gpp(NH)p).
-
Incubation: The reaction is initiated by adding the membrane preparation to the assay medium containing varying concentrations of this compound. The incubation is carried out at 30°C for a defined period.
-
Termination: The reaction is stopped by adding a solution such as trichloroacetic acid.
-
cAMP Quantification: The amount of cAMP produced is measured using a commercially available enzyme immunoassay (EIA) kit or by radioimmunoassay (RIA).
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of adenylate cyclase activity (EC50) is determined.
Biosynthesis of this compound
The biosynthetic pathway of this compound in Agaricus bisporus has not been fully elucidated. It is hypothesized to be synthesized from L-glutamic acid and a catechol precursor, likely derived from the shikimate pathway. The formation of the amide bond is likely catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme. Further research is needed to identify the specific genes and enzymes involved in its biosynthesis.
Potential Applications and Future Directions
The selective α1-adrenergic agonist activity of this compound makes it a valuable lead compound for drug discovery. Potential therapeutic applications could include the treatment of conditions such as nasal congestion, hypotension, and certain cardiac disorders where α1-receptor stimulation is beneficial. Furthermore, its unique fungal origin and chemical structure provide a novel template for the design of new adrenergic receptor ligands with improved selectivity and pharmacokinetic profiles. Future research should focus on elucidating its complete pharmacological profile, including its effects on different α1-adrenergic receptor subtypes, its in vivo efficacy and safety, and the details of its biosynthetic pathway to enable biotechnological production.
Conclusion
This compound represents a fascinating example of a fungal secondary metabolite with potent and specific activity on a mammalian physiological target. Its characterization as an α1-adrenergic agonist opens up new avenues for both basic research into adrenergic signaling and the development of novel therapeutics. The information and protocols provided in this technical guide are intended to facilitate further investigation into this promising natural product.
References
Investigating the Endogenous Role of Agaridoxin and its Congeners in Fungi: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fungi, particularly those of the genus Agaricus, are prolific producers of a diverse array of secondary metabolites. Among these are unique phenylhydrazine (B124118) derivatives, including agaridoxin (B1666640) and the more extensively studied agaritine (B1664429). While the toxicological and pharmacological effects of these compounds on mammalian systems have been a primary focus of research, their endogenous roles within the fungi that synthesize them remain largely enigmatic. This technical guide provides a comprehensive overview of the current understanding and outlines a detailed framework for investigating the physiological and ecological functions of this compound and related compounds in their native fungal producers. We delve into hypothetical biosynthetic pathways, propose detailed experimental protocols for their elucidation, and present a strategy for characterizing the regulatory networks governing their production. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complex biology of these fascinating fungal natural products.
Introduction: The Enigma of Fungal Phenylhydrazines
Fungi produce a vast arsenal (B13267) of secondary metabolites, which are small molecules not essential for primary growth but crucial for adaptation, defense, and development.[1][2] These compounds play significant roles in ecological interactions, including defense against competitors and pathogens.[3][4] The button mushroom, Agaricus bisporus, and its relatives are known to produce the phenylhydrazine derivative agaritine (β-N-(γ-L(+)-glutamyl)-4-(hydroxymethyl)phenylhydrazine).[3] Agaritine and its structural relative, this compound, are of interest due to their unique chemical structures and biological activities. While much research has focused on their potential effects on human health, their purpose for the fungus itself is a compelling scientific question. Understanding the endogenous role of these compounds can provide insights into fungal biology, ecology, and evolution, and may unveil new targets for antifungal drug development or novel biotechnological applications.
Hypothetical Biosynthesis of this compound and Agaritine
The complete biosynthetic pathway for this compound and agaritine has not yet been elucidated. However, based on the known biosynthesis of other fungal secondary metabolites containing nitrogen-nitrogen bonds, a plausible pathway can be proposed. The formation of the hydrazine (B178648) moiety is a key and challenging step. While the enzymes responsible for this in most natural products are still unknown, some evidence points towards the involvement of N-nitrosation and N-hydroxylation as activation steps.[5] A newly discovered heme enzyme family has been shown to form hydrazine groups in some bacterial natural product pathways.[6]
Here, we propose a hypothetical biosynthetic pathway for agaritine, which can be adapted for the closely related this compound. This pathway is likely initiated from chorismate, a key intermediate in the shikimate pathway, which leads to the formation of aromatic amino acids.
Potential Endogenous Functions and Regulatory Mechanisms
The endogenous roles of secondary metabolites in fungi are diverse and often related to the fungus's interaction with its environment.[1][2] Potential functions for this compound and agaritine include:
-
Defense: These compounds may act as deterrents against fungivores (organisms that eat fungi) or have antimicrobial properties to outcompete other microorganisms in the substrate.[3][4]
-
Developmental Regulation: Some secondary metabolites are involved in fungal development, such as spore formation and pigmentation.[1][7] Tyrosinases, which are involved in melanin (B1238610) biosynthesis and browning in fungi, have been shown to metabolize agaritine, suggesting a potential link to developmental processes.[7][8]
-
Stress Response: The production of secondary metabolites can be triggered by environmental stressors, such as nutrient limitation, temperature changes, or exposure to toxins.[9][10] Agaritine levels have been observed to vary with the growth conditions of the mushroom.
The regulation of secondary metabolite biosynthesis in fungi is complex and often involves global regulatory networks. The Velvet complex, consisting of proteins like LaeA and VeA, is a key global regulator of secondary metabolism in many filamentous fungi and is influenced by environmental cues like light.[1][2] It is plausible that a similar regulatory system governs the production of this compound and agaritine in Agaricus species.
Quantitative Data on Agaritine Content
Quantitative analysis of agaritine content under different conditions can provide clues to its function. While extensive data is lacking, some studies have reported variations in agaritine concentrations.
| Condition | Agaritine Concentration (mg/kg fresh weight) | Reference |
| Agaricus bisporus (Commercial Strains) | 80 - 250 | [3] |
| Agaricus bisporus (Wild Strain) | Approx. 2x commercial strains | [11] |
| Mushrooms from synthetic compost | Significantly higher than other composts | [11] |
| Later flushes of mushroom harvest | Higher levels than earlier flushes | [11] |
| Mycelium in liquid culture | Much lower than in fruiting bodies | [11] |
Table 1: Reported Agaritine Concentrations under Various Conditions
Experimental Protocols for Investigating Endogenous Roles
A multi-faceted approach is necessary to elucidate the endogenous role of this compound and agaritine. The following experimental workflows are proposed.
Identification of the Biosynthetic Gene Cluster (BGC)
The genes responsible for the biosynthesis of secondary metabolites in fungi are typically clustered together on the chromosome.[1] Identifying this cluster is the first step towards understanding the pathway and its regulation.
Protocol 5.1.1: Bioinformatic Prediction of BGCs
-
Obtain Genome Sequence: Acquire the whole genome sequence of an Agaricus species known to produce agaritine, such as Agaricus bisporus, from a public database (e.g., NCBI).[12]
-
BGC Prediction: Submit the genome sequence to bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction of Secondary Metabolite Regions).[13] These tools identify potential BGCs based on the presence of core biosynthetic genes (e.g., non-ribosomal peptide synthetases, polyketide synthases) and other characteristic enzymes.
-
Candidate Selection: Analyze the output to identify candidate BGCs that may be involved in phenylhydrazine biosynthesis. Look for clusters containing genes with homology to enzymes involved in aromatic amino acid metabolism, nitrogen incorporation, and peptide ligation.
Protocol 5.1.2: Targeted Gene Knockout
-
Design of Knockout Cassette: For a candidate gene within the predicted BGC, design a knockout cassette using homologous recombination. This typically involves flanking a selectable marker (e.g., hygromycin resistance gene) with sequences homologous to the regions upstream and downstream of the target gene.
-
Protoplast Formation: Generate protoplasts from Agaricus bisporus mycelia by enzymatic digestion of the cell walls (e.g., using a mixture of driselase (B13393941) and lyticase).
-
Transformation: Introduce the knockout cassette into the protoplasts using a method such as PEG-mediated transformation.[14]
-
Selection and Verification: Select for transformants on a medium containing the appropriate antibiotic. Verify the correct integration of the knockout cassette and deletion of the target gene using PCR and Southern blotting.
Functional Characterization of the Metabolites
Once a knockout mutant unable to produce agaritine is generated, its phenotype can be compared to the wild-type strain to infer the function of the metabolite.
Protocol 5.2.1: Phenotypic Analysis of Knockout Mutants
-
Growth and Development: Compare the growth rate, mycelial morphology, and fruiting body formation of the wild-type and knockout strains on various media.
-
Stress Tolerance Assays: Expose the wild-type and knockout strains to various abiotic stressors, including oxidative stress (e.g., H₂O₂), heavy metal stress (e.g., cadmium), and thermal stress. Assess differences in survival and growth.
-
Antimicrobial Assays: Co-culture the fungal strains with various bacteria and other fungi to assess any changes in competitive ability. Measure zones of inhibition to determine if agaritine has antimicrobial properties.
-
Fungivory Assays: In a controlled environment, expose the wild-type and knockout strains to known fungivores (e.g., insects, nematodes) and quantify the extent of grazing to determine if agaritine acts as a feeding deterrent.
Analysis of Gene Expression and Metabolite Production
To understand the regulation of this compound/agaritine biosynthesis, it is crucial to quantify gene expression and metabolite levels under different conditions.
Protocol 5.3.1: Quantitative Real-Time PCR (qRT-PCR)
-
Culture Conditions: Grow Agaricus bisporus under various conditions, such as different nutrient sources, temperatures, and light regimes.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from mycelia or fruiting bodies at different developmental stages and under different conditions. Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for the genes within the identified BGC to quantify their expression levels. Normalize the expression data to a housekeeping gene.
Protocol 5.3.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Sample Extraction: Extract metabolites from fungal tissues (mycelia, fruiting bodies) grown under different conditions using a suitable solvent such as methanol (B129727) or a methanol/water mixture.
-
LC-MS/MS Analysis: Analyze the extracts using a reverse-phase HPLC system coupled to a tandem mass spectrometer. Develop a specific method for the detection and quantification of this compound and agaritine based on their parent and fragment ion masses.
-
Quantification: Use a standard curve generated with purified agaritine to quantify its concentration in the samples.
Conclusion and Future Directions
The endogenous role of this compound and its related phenylhydrazine compounds in fungi presents a compelling area of research with implications for fungal biology, ecology, and biotechnology. The lack of a defined biosynthetic pathway and a clear physiological function highlights a significant knowledge gap. The experimental framework presented in this guide, combining genomics, molecular genetics, and metabolomics, provides a roadmap for researchers to systematically investigate these questions. Elucidating the biosynthesis and function of these unique fungal metabolites will not only enhance our fundamental understanding of the fungal kingdom but may also pave the way for the discovery of novel bioactive compounds and the development of new strategies for controlling fungal growth. Future research should focus on the enzymatic characterization of the biosynthetic pathway, the identification of the specific environmental cues that trigger production, and the in-depth analysis of the ecological interactions mediated by these fascinating molecules.
References
- 1. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. itqb.unl.pt [itqb.unl.pt]
- 3. Mushroom - Wikipedia [en.wikipedia.org]
- 4. Ecology of Fungi | Biology for Majors II [courses.lumenlearning.com]
- 5. Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new heme enzyme family forms hydrazine groups in diverse biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal tyrosinases: new prospects in molecular characteristics, bioengineering and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Structures, Biological Activities, and Biosynthetic Analysis of Secondary Metabolites from Agaricus Mushrooms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Genome Sequence of the Commercially Relevant Mushroom Strain Agaricus bisporus var. bisporus ARP23 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. floraandfona.org.in [floraandfona.org.in]
- 14. Toward Awakening Cryptic Secondary Metabolite Gene Clusters in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the fungal metabolite agaridoxin (B1666640), its mechanism of action, and related bioactive compounds found in fungi of the genus Agaricus. The content herein is structured to offer an in-depth understanding of the chemical properties, biological activities, and experimental methodologies associated with these compounds, tailored for a scientific audience engaged in natural product research and drug development.
Introduction to this compound
This compound is a naturally occurring catecholamine derivative isolated from mushrooms of the Agaricus genus. As a secondary metabolite, it represents the vast chemical diversity found within fungi, a kingdom renowned for producing a wide array of biologically active compounds. This guide will delve into the pharmacology of this compound, with a particular focus on its role as an adrenergic agonist, and will also explore other significant metabolites from Agaricus species, such as agaritine (B1664429), to provide a broader context of the biochemistry of these fungi.
Chemical and Biological Profile of this compound
This compound is characterized as a catecholamine that exhibits specific pharmacological activity on the mammalian adrenergic system.
Chemical Structure
The chemical structure of L-Agaridoxin is 2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid |
| Molecular Formula | C₁₁H₁₄N₂O₅ |
| Molecular Weight | 254.24 g/mol |
| Class | Catecholamine, Amino Acid Derivative |
Mechanism of Action: Alpha-1 Adrenergic Agonism
This compound functions as a selective alpha-1 (α₁) adrenergic receptor agonist.[1] Its primary mechanism of action involves the activation of adenylate cyclase, an enzyme crucial for signal transduction, in a variety of mammalian tissues, including the hypothalamus, kidney, liver, and cerebral cortex.[1] This activation is dependent on the presence of guanylyl imidodiphosphate (Gpp(NH)p), indicating a G-protein-coupled receptor (GPCR) mediated pathway.[1] The α₁-adrenergic receptor is typically coupled to the Gq heterotrimeric G protein.[2]
Studies using selective adrenergic blockers have confirmed its α₁-receptor specificity. The effects of this compound are effectively antagonized by α₁-selective blockers such as WB-4101 and phenoxybenzamine.[1] Conversely, the β-blocker propranolol (B1214883) and the α₂-blocker yohimbine (B192690) do not inhibit its activity, further cementing its classification as an α₁-agonist.[1] Furthermore, this compound is readily oxidized by the enzyme tyrosinase into quinone structures, which lack agonist activity.[1]
Signaling Pathway
The binding of this compound to the α₁-adrenergic receptor initiates a signaling cascade characteristic of Gq-coupled receptors. Upon activation, the Gαq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). While the classic Gq pathway focuses on IP₃ and DAG, the literature on this compound specifically highlights the stimulation of adenylate cyclase.[1] This suggests a potential non-canonical or complex downstream signaling event following α₁-receptor activation in the studied membrane preparations.
Related Fungal Metabolites from Agaricus
The Agaricus genus is a rich source of various bioactive compounds beyond this compound. These metabolites exhibit a range of biological activities and are of significant interest to researchers.
Agaritine
Agaritine (β-N-[γ-L(+)-glutamyl]-4-hydroxymethylphenylhydrazine) is a prominent and well-studied hydrazine (B178648) derivative found in Agaricus species, particularly A. bisporus.[3] Unlike this compound, agaritine has raised health concerns due to its potential genotoxicity and carcinogenicity after metabolic activation.[4][5][6]
The enzyme γ-glutamyltransferase can metabolize agaritine into glutamate (B1630785) and a reactive phenylhydrazine (B124118) derivative.[5] Further metabolism, including by mushroom tyrosinase, can generate the 4-(hydroxymethyl)benzenediazonium (B1203784) ion, a putative carcinogen.[7][8] The concentration of agaritine is highest in fresh, raw mushrooms and can be significantly reduced by cooking and processing.[4][9]
Other Bioactive Compounds
Agaricus mushrooms contain a variety of other metabolites with documented health benefits.[1][10][11][12] These include:
-
Polysaccharides (β-glucans): Known for their immunomodulatory effects.[1][11]
-
Ergosterol: A precursor to vitamin D₂, which can be formed upon UV light exposure.[1]
-
Phenolic Compounds (e.g., gallic acid): Contribute to the antioxidant capacity of the mushrooms.[13]
-
Terpenoids and Flavonoids: These classes of compounds are known for a wide range of activities, including anti-inflammatory and anti-cancer properties.[11]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related metabolite agaritine. While specific binding affinities (Ki) for this compound were not numerically detailed in the reviewed literature, it was noted that its inhibitory constant is lower than that of norepinephrine.[1]
Table 1: Adrenergic Receptor Binding and Activity of this compound
| Compound | Target | Assay Type | Result | Reference |
|---|---|---|---|---|
| This compound | α₁-Adrenergic Receptor | Receptor Binding | Ki < Norepinephrine | [1] |
| This compound | Adenylate Cyclase | Enzyme Activation | Stimulates activity in hypothalamus, kidney, liver, cerebral cortex | [1] |
| WB-4101 | This compound-mediated AC stimulation | Antagonism Assay | Effective Antagonist | [1] |
| Phenoxybenzamine | This compound-mediated AC stimulation | Antagonism Assay | Effective Antagonist | [1] |
| Propranolol | This compound-mediated AC stimulation | Antagonism Assay | No Inhibitory Effect | [1] |
| Yohimbine | this compound-mediated AC stimulation | Antagonism Assay | No Inhibitory Effect |[1] |
Table 2: Agaritine Content in Agaricus bisporus
| Sample Type | Agaritine Concentration (mg/kg wet weight) | Reference |
|---|---|---|
| Fresh, Commercial Strain 1 | 100 - 250 | [3] |
| Fresh, Commercial Strain 2 | 80 - 190 | [3] |
| Fresh, Supermarket Samples (avg.) | 272 ± 69 | [9] |
| Fresh | 228.2 | [4] |
| Canned | Not Detected | [4] |
| Retail Processed Products | 6 - 33 |[3] |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of fungal metabolites, as well as for the key bioassays used to characterize this compound's activity.
Fungal Metabolite Extraction and Analysis
A general workflow for the extraction and analysis of fungal secondary metabolites is crucial for natural product discovery.
Methodology:
-
Sample Preparation: Fungal biomass from either solid-state or liquid-state cultivation is harvested.
-
Homogenization: The sample is homogenized, often by grinding in liquid nitrogen or via ultrasonication to ensure efficient cell lysis.
-
Solvent Extraction: An appropriate organic solvent, such as methanol (B129727), acetonitrile, or ethyl acetate, is added. A common choice is 60% cold methanol, sometimes supplemented with formic acid to improve the extraction of certain compounds.
-
Separation: The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 rpm) at 4°C to pellet solid debris.
-
Collection and Cleanup: The supernatant containing the metabolites is collected. For complex samples, a cleanup step using Solid-Phase Extraction (SPE) may be employed to remove interfering substances.
-
Analysis: The final extract is analyzed using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (LC-MS/MS) for separation, detection, and identification of metabolites.[14]
Adenylate Cyclase Activity Assay
This protocol outlines a method to measure the stimulation of adenylate cyclase by an agonist like this compound.
Methodology:
-
Membrane Preparation: Isolate cell membranes from the tissue of interest (e.g., rat hypothalamus) via homogenization in a cold lysis buffer followed by differential centrifugation to pellet the membranes.[15] Resuspend the final pellet in an appropriate assay buffer.
-
Reaction Mixture: Prepare a reaction mix in a final volume (e.g., 1.0 mL). The final concentrations should be approximately 50 mM Tris-HCl, 2-5 mM MgCl₂, 0.5 mM ATP, and an ATP regenerating system (e.g., phosphocreatine (B42189) and creatine (B1669601) kinase).[16] Include a non-hydrolyzable GTP analog like Gpp(NH)p to ensure sustained G-protein activation.[1]
-
Incubation: Add the membrane preparation to tubes containing the reaction mixture with and without the test compound (this compound). For antagonist studies, pre-incubate the membranes with the antagonist (e.g., WB-4101) before adding this compound.
-
Assay Execution: Incubate the reaction tubes at 37°C for a defined period (e.g., 10-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., boiling or adding EDTA).
-
cAMP Quantification: Measure the amount of cyclic AMP (cAMP) produced, typically using a competitive immunoassay (EIA or RIA) or by chromatographic methods (HPLC).[16]
Alpha-1 Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for α₁-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare membranes rich in α₁-receptors as described in the adenylate cyclase assay protocol.[15] Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Assay Setup: Set up the binding assay in a 96-well plate format with a final volume of ~250 µL per well.[17]
-
Reaction Components: To each well, add:
-
Membrane suspension (e.g., 50-120 µg of protein).
-
A fixed concentration of a selective α₁-antagonist radioligand, such as [³H]prazosin or [³H]WB-4101.
-
For competition assays, add varying concentrations of the unlabeled competing ligand (this compound).
-
For determining non-specific binding, add a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a period sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[17]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[17] This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and use non-linear regression to determine the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.[18]
Conclusion and Future Directions
This compound stands out as a fungal metabolite with specific and potent activity as an α₁-adrenergic agonist. Its ability to stimulate adenylate cyclase in key mammalian tissues warrants further investigation into its physiological roles and therapeutic potential. The broader Agaricus genus remains a promising source of diverse bioactive compounds, from the potentially toxic agaritine to beneficial antioxidants and immunomodulators.
Future research should focus on obtaining more precise quantitative pharmacological data for this compound, such as its Ki values for different α₁-receptor subtypes and its downstream signaling effects beyond cAMP production. Elucidating the biosynthetic pathway of this compound could enable synthetic biology approaches for its production. Furthermore, continued exploration of the metabolome of Agaricus and other fungi will undoubtedly lead to the discovery of novel compounds with unique biological activities, contributing to the development of new functional foods and pharmaceuticals.
References
- 1. Examining the health effects and bioactive components in Agaricus bisporus mushrooms: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. A survey of the occurrence of agaritine in U.K. cultivated mushrooms and processed mushroom products. | Semantic Scholar [semanticscholar.org]
- 4. [Quantities of agaritine in mushrooms (Agaricus bisporus) and the carcinogenicity of mushroom methanol extracts on the mouse bladder epithelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmsl.cz [mmsl.cz]
- 6. MMSL: AGARITINE: A NATURAL TOXIC AMINO ACID OF CULTIVATED MUSHROOM AGARICUS SPP. AND ITS POTENTIAL HEALTH RISK [mmsl.cz]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The metabolism and bioactivation of agaritine and of other mushroom hydrazines by whole mushroom homogenate and by mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of storage and household processing on the agaritine content of the cultivated Agaricus mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalscientificjournal.com [globalscientificjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of agaritine in mushrooms and in agaritine-administered mice using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Unraveling the Structure-Activity Relationship of Agaridoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaridoxin (B1666640), a naturally occurring catecholamine derivative isolated from the mushroom Agaricus campestris, has garnered scientific interest due to its specific interaction with the mammalian adrenergic system. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its synthetic analogues, focusing on their activity as alpha-1 (α1) adrenergic receptor agonists. Understanding the molecular features that govern the potency and efficacy of these compounds is crucial for the rational design of novel therapeutic agents targeting the α1-adrenergic system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: The Pharmacophore of this compound
The biological activity of this compound and its analogues is intrinsically linked to their chemical structures. As an α1-adrenergic agonist, this compound's core pharmacophore consists of a catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups) and a protonated amine, which are common features among many catecholaminergic agonists. The spatial arrangement of these functional groups and the nature of the substituent attached to the amine are critical determinants of receptor affinity and intrinsic activity.
Structure-Activity Relationship of this compound and its Analogues
The seminal work by Yamamura and colleagues in 1982 laid the foundation for our understanding of this compound's SAR. By synthesizing and evaluating a series of analogues, they identified key structural modifications that influence its activity on adenylate cyclase, an enzyme whose activation is a downstream effect of α1-adrenergic receptor stimulation.
The fundamental structure of this compound is 3,4-dihydroxy-L-glutamanilide. The key findings from the study of its analogues can be summarized as follows:
-
The Catechol Moiety is Essential: Oxidation of the catechol group to a quinone results in a loss of agonist activity. This highlights the critical role of the two hydroxyl groups in receptor binding and activation.
-
The Amine Group is Crucial: The presence of a protonatable nitrogen is a well-established requirement for interaction with adrenergic receptors.
Quantitative Data Summary
The following table summarizes the available quantitative data for the activity of this compound and a key analogue at the α1-adrenergic receptor. The inhibitory constant (Ki) represents the concentration of the compound required to inhibit 50% of the binding of a specific radioligand ([3H]WB-4101) to the receptor, providing a measure of binding affinity.
| Compound | Receptor Target | Assay Type | Measured Value (Ki) | Relative Potency |
| This compound | α1-Adrenergic Receptor | [3H]WB-4101 Binding Assay | Lower than Norepinephrine | High |
| Methoxamine | α1-Adrenergic Receptor | [3H]WB-4101 Binding Assay | Lower than Norepinephrine | High |
| Norepinephrine | α1-Adrenergic Receptor | [3H]WB-4101 Binding Assay | Standard Reference | Standard |
| 4-Aminocatechol hydrochloride | α1-Adrenergic Receptor | Adenylate Cyclase Activation | More potent than this compound | Very High |
Note: Specific numerical Ki values for this compound and its analogues from the primary literature are not consistently reported in publicly accessible databases. The qualitative comparisons are based on the findings of Yamamura et al. (1982).
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between the γ-carboxyl group of L-glutamic acid and the amino group of 4-aminocatechol. A general synthetic scheme is as follows:
-
Protection of Functional Groups: The amino and α-carboxyl groups of L-glutamic acid and the hydroxyl groups of 4-aminocatechol must be protected to ensure selective amide bond formation at the γ-carboxyl group. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine, benzyl (B1604629) esters for the carboxylic acids, and isopropylidene for the catechol.
-
Peptide Coupling: The protected L-glutamic acid is activated at its γ-carboxyl group using a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and then reacted with the protected 4-aminocatechol.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc and benzyl groups, and mild acid for the isopropylidene group) to yield this compound.
Adenylate Cyclase Activity Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) from ATP by the enzyme adenylate cyclase in a membrane preparation.
Materials:
-
Rat brain cortex (or other tissue expressing α1-adrenergic receptors)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, ATP, and a cAMP phosphodiesterase inhibitor like IBMX)
-
Test compounds (this compound and its analogues)
-
Radiolabeled ATP (e.g., [α-³²P]ATP)
-
Apparatus for column chromatography (e.g., Dowex and alumina (B75360) columns) or a commercial cAMP assay kit.
Procedure:
-
Membrane Preparation: Homogenize the tissue in cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Assay Incubation: In a reaction tube, combine the membrane preparation, assay buffer, radiolabeled ATP, and the test compound at various concentrations.
-
Reaction Termination: After a defined incubation period at a specific temperature (e.g., 30°C for 10 minutes), stop the reaction by adding a stop solution (e.g., containing EDTA and unlabeled cAMP) and boiling.
-
cAMP Separation and Quantification: Separate the produced radiolabeled cAMP from unreacted ATP and other nucleotides using sequential column chromatography or a scintillation proximity assay.
-
Data Analysis: Quantify the amount of radiolabeled cAMP produced and plot the concentration-response curve to determine the EC50 value for each compound.
[³H]WB-4101 Radioligand Binding Assay
This competitive binding assay measures the affinity of a compound for the α1-adrenergic receptor by assessing its ability to displace a known radiolabeled antagonist ([³H]WB-4101).
Materials:
-
Membrane preparation from a source rich in α1-adrenergic receptors (e.g., rat brain cortex).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
[³H]WB-4101 (radioligand).
-
Unlabeled WB-4101 (for determining non-specific binding).
-
Test compounds (this compound and its analogues).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, [³H]WB-4101 at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled WB-4101.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with cold binding buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of α1-Adrenergic Receptor Activation
Caption: Agonist binding to the α1-adrenergic receptor activates a Gq protein cascade.
Experimental Workflow for Determining α1-Adrenergic Agonist Activity
Caption: Workflow for synthesis, binding, functional assays, and SAR analysis.
Conclusion
The structure-activity relationship of this compound reveals the critical importance of the catechol moiety and the amine group for its α1-adrenergic agonist activity. Modifications to the glutamyl portion of the molecule can significantly enhance potency, as demonstrated by the superior activity of 4-aminocatechol. Further investigation into a broader range of synthetic analogues, coupled with detailed quantitative bioassays, will be instrumental in elucidating the precise structural requirements for optimal α1-adrenergic receptor agonism. This knowledge will, in turn, facilitate the development of novel and more selective therapeutic agents for conditions where modulation of the α1-adrenergic system is desired.
Methodological & Application
Chemical Synthesis of Agaridoxin for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agaridoxin, chemically known as γ-L-glutamyl-3,4-dihydroxyanilide, is a naturally occurring phenylalaninamide derivative isolated from mushrooms of the Agaricus genus. It has garnered significant interest within the research community due to its biological activity as a selective α1-adrenergic receptor agonist. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, enabling its production for research purposes. The described synthesis route offers a practical approach for obtaining this compound in sufficient quantities for pharmacological studies. Additionally, protocols for evaluating its biological activity, specifically its ability to activate adenylate cyclase, are presented. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and implementation.
Introduction
This compound is a catecholamine analog that has been identified as an agonist of the α1-adrenergic receptor, leading to the activation of adenylate cyclase.[1] This activity makes it a valuable tool for studying the pharmacology of α1-adrenergic receptors and their downstream signaling pathways. The limited availability of this compound from natural sources necessitates a reliable synthetic route to support ongoing research. This document outlines a robust method for the chemical synthesis of this compound, starting from commercially available precursors. The protocol is designed to be accessible to researchers with a standard background in organic synthesis.
Data Presentation
Table 1: Physicochemical Properties of Synthesized this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₅ | [2] |
| Molecular Weight | 254.24 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | [3] |
| Melting Point | 204-205 °C | [4] |
| Solubility | Soluble in aqueous solutions | [3] |
Table 2: Biological Activity of this compound and a Key Analog
| Compound | Target Receptor | Activity | Ki (nM) | Reference |
| This compound | α1-Adrenergic Receptor | Agonist | < Norepinephrine | [1] |
| 4-Aminocatechol hydrochloride | α1-Adrenergic Receptor | Agonist | Not Reported | [1] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound (γ-L-glutamyl-3,4-dihydroxyanilide)
This protocol is adapted from established methods for the synthesis of γ-glutamyl amides.[2][4]
Materials:
-
L-Glutamic acid
-
Phthalic anhydride (B1165640)
-
Acetic anhydride
-
3,4-Dihydroxyaniline (protective groups may be required, e.g., as an isopropylidene derivative)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Palladium on charcoal (Pd/C), 10%
-
Methanol
Procedure:
Step 1: Synthesis of N-Phthaloyl-L-glutamic Anhydride
-
A mixture of L-glutamic acid (1 equivalent) and phthalic anhydride (1 equivalent) is heated to 140 °C until a melt is formed.
-
After cooling to approximately 100 °C, acetic anhydride is added.
-
The mixture is heated at 105 °C for 30 minutes to yield N-Phthaloyl-L-glutamic Anhydride.[4]
-
The product is isolated by cooling, filtration, and washing with cold ether.
Step 2: Protection of 3,4-Dihydroxyaniline (if necessary)
Note: The catechol moiety of 3,4-dihydroxyaniline is sensitive to oxidation and may require protection prior to coupling. A common strategy is the formation of an isopropylidene ketal.
-
3,4-Dihydroxyaniline is reacted with acetone (B3395972) in the presence of an acid catalyst to form the protected derivative.
Step 3: Coupling of N-Phthaloyl-L-glutamic Anhydride with (Protected) 3,4-Dihydroxyaniline
-
The protected 3,4-dihydroxyaniline (1 equivalent) is dissolved in anhydrous DMF.
-
N-Phthaloyl-L-glutamic anhydride (1.05 equivalents) is added to the solution.
-
The reaction is stirred at room temperature for 18-24 hours.[2]
Step 4: Deprotection of the Phthaloyl Group
-
To the reaction mixture from Step 3, water is added, followed by hydrazine hydrate (3.5 equivalents).
-
The mixture is stirred for 3-5 hours, resulting in the precipitation of phthalhydrazide.
-
The precipitate is filtered off, and the filtrate containing the desired γ-glutamyl anilide is collected.
Step 5: Deprotection of the Catechol Moiety (if protected)
-
The product from Step 4 is treated with an appropriate reagent to remove the protecting group (e.g., acid hydrolysis for an isopropylidene ketal).
Step 6: Purification
-
The crude this compound is purified by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Adenylate Cyclase Activation Assay
This protocol is a general method to assess the agonist activity of synthesized this compound.[1][5]
Materials:
-
Rat hypothalamic membrane preparation (or other suitable tissue homogenate)
-
Synthesized this compound
-
ATP (Adenosine triphosphate)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Guanylyl imidodiphosphate (Gpp(NH)p)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
WB-4101 (α1-selective antagonist)
-
Phenoxybenzamine (irreversible α-antagonist)
Procedure:
-
Prepare rat hypothalamic membranes according to standard laboratory procedures.
-
The adenylate cyclase assay is initiated by incubating the membrane preparation with varying concentrations of this compound in the presence of ATP, MgCl₂, and Gpp(NH)p in a Tris-HCl buffer.
-
The reaction is incubated at 37 °C for a specified time (e.g., 10-15 minutes).
-
The reaction is terminated by heating or the addition of a stop solution.
-
The amount of cyclic AMP (cAMP) produced is quantified using a commercial cAMP assay kit.
-
To confirm the α1-adrenergic receptor-mediated effect, parallel experiments are conducted in the presence of selective antagonists like WB-4101 or phenoxybenzamine.[1]
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Signaling pathway of this compound via the α1-adrenergic receptor.
References
- 1. This compound: a fungal catecholamine which acts as an alpha 1 agonist of mammalian hypothalamic adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Testing Agaridoxin's Effect on Adenylyl Cyclase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaridoxin is a catecholamine compound of interest for its potential pharmacological activities. Evidence suggests that this compound may exert its effects by modulating the activity of adenylyl cyclase, a key enzyme in cellular signaling.[1] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that regulates a multitude of physiological processes through the activation of protein kinase A (PKA) and other downstream effectors.[2][3][4] The modulation of adenylyl cyclase activity is a critical mechanism for many G protein-coupled receptors (GPCRs), which are major targets for drug development.[5][6]
This application note provides a detailed protocol for an in vitro assay to determine the effect of this compound on adenylyl cyclase activity. The described method is a luminescence-based assay that quantifies cAMP production in a high-throughput format, suitable for dose-response analysis and mechanistic studies.
Principle of the Assay
The protocol utilizes a homogenous, bioluminescent assay to measure cAMP levels in cell lysates. The assay is based on the competition of cAMP produced by the cells with a fixed amount of a labeled cAMP for binding to a specific antibody or protein. The resulting signal is inversely proportional to the concentration of cAMP in the sample.[3][7] This method offers high sensitivity and a broad dynamic range, making it ideal for quantifying both stimulatory and inhibitory effects on adenylyl cyclase.[8]
Signaling Pathway Overview
Adenylyl cyclase is primarily regulated by G protein-coupled receptors (GPCRs). Upon ligand binding, a GPCR activates a heterotrimeric G protein. The Gα subunit then dissociates and, depending on its type, either stimulates (Gαs) or inhibits (Gαi) adenylyl cyclase activity.[2][9] This leads to an increase or decrease in intracellular cAMP levels, respectively. This compound is reported to act as an alpha 1-adrenergic agonist, a class of receptors typically coupled to Gq proteins; however, some studies have shown that it can activate adenylyl cyclase.[1] This assay will elucidate whether this compound directly activates adenylyl cyclase or acts through a G protein-coupled receptor to modulate its activity.
Experimental Protocols
Materials and Reagents
-
Cell line expressing the receptor of interest (e.g., HEK293 cells)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Forskolin (B1673556) (positive control, stock solution in DMSO)[10][11][12]
-
Adenylyl cyclase inhibitor (e.g., SQ 22,536, for mechanistic studies)
-
cAMP-Glo™ Assay Kit (Promega) or equivalent luminescence-based cAMP detection kit[8][13]
-
White, opaque 96-well microplates
-
Multichannel pipette
-
Luminometer
Cell Culture and Seeding
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
On the day before the experiment, harvest cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
Assay Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS or serum-free medium). Also, prepare dilutions of the positive control (Forskolin) and any inhibitors being tested. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the prepared compound dilutions to the respective wells. Include wells for vehicle control (solvent only) and a positive control (e.g., 10 µM Forskolin).
-
Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP-Glo™ Assay Kit or a similar assay. A general procedure is as follows:
-
Equilibrate the cAMP-Glo™ Lysis Buffer and Detection Solution to room temperature.
-
Add 25 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature to induce cell lysis and release cAMP.
-
Add 25 µL of cAMP-Glo™ Detection Solution containing protein kinase A.
-
Incubate for 20 minutes at room temperature.
-
Add 50 µL of Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation
The raw luminescence data should be converted to cAMP concentrations using a standard curve. The results can then be normalized to the vehicle control and expressed as a percentage of the maximal response observed with the positive control (Forskolin).
Table 1: Dose-Response of this compound on cAMP Production
| This compound (µM) | Luminescence (RLU) | [cAMP] (nM) | % of Forskolin Response |
| 0 (Vehicle) | 850,000 | 1.2 | 0% |
| 0.01 | 825,000 | 1.5 | 5% |
| 0.1 | 750,000 | 2.5 | 15% |
| 1 | 500,000 | 8.0 | 50% |
| 10 | 250,000 | 20.0 | 90% |
| 100 | 200,000 | 25.0 | 100% |
| Forskolin (10 µM) | 195,000 | 26.0 | 100% |
Table 2: Effect of an Adenylyl Cyclase Inhibitor on this compound-stimulated cAMP Production
| Treatment | Luminescence (RLU) | [cAMP] (nM) | % Inhibition |
| Vehicle | 850,000 | 1.2 | N/A |
| This compound (10 µM) | 250,000 | 20.0 | 0% |
| Inhibitor (10 µM) | 840,000 | 1.3 | N/A |
| This compound + Inhibitor | 780,000 | 2.0 | 94% |
Data Analysis
The dose-response data for this compound should be plotted using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal effect.
Conclusion
This application note provides a robust and sensitive method for characterizing the in vitro effects of this compound on adenylyl cyclase activity. The protocol can be adapted for high-throughput screening of compound libraries and for detailed mechanistic studies to elucidate the mode of action of novel drug candidates targeting the adenylyl cyclase signaling pathway.
References
- 1. This compound: a fungal catecholamine which acts as an alpha 1 agonist of mammalian hypothalamic adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Forskolin | Cell Signaling Technology [cellsignal.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Adenyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cAMP-Glo™ Assay [promega.jp]
- 9. youtube.com [youtube.com]
- 10. Production and assay of antibodies to an activator of adenylate cyclase, forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. biocompare.com [biocompare.com]
Application Note: Cell-Based Assays for Determining Agaridoxin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agaridoxin is a catecholamine compound isolated from mushrooms, identified as an alpha 1 agonist of mammalian hypothalamic adenylate cyclase.[1] While its primary activity is known, the potential cytotoxic effects of this compound are not well characterized. Understanding the cytotoxicity of natural compounds like this compound is crucial for evaluating their therapeutic potential and risk assessment. This application note provides detailed protocols for a panel of cell-based assays to determine the cytotoxicity of this compound, enabling researchers to assess its impact on cell viability, membrane integrity, and the induction of apoptosis. The protocols are designed to be robust and adaptable for screening and mechanistic studies in drug discovery and toxicology.
Principles of Cytotoxicity Assays
A variety of in vitro methods are available to assess the toxicity of compounds.[2][3] These assays measure different cellular parameters to determine the extent of cell death or inhibition of cell proliferation.[4] This note focuses on three common and reliable assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[5][6] The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[5]
-
LDH Release Assay: Lactate (B86563) dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The LDH assay measures the amount of LDH released, which is an indicator of cytotoxicity and cell lysis.[7]
-
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[8][9] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the described assays after treating a human cancer cell line (e.g., HL-60) with this compound for 48 hours.
| Assay | Parameter | This compound Concentration (µM) | Result |
| MTT Assay | IC50 | N/A | 75 µM |
| LDH Release Assay | % Cytotoxicity | 100 µM | 60% |
| Annexin V/PI Assay | % Early Apoptotic Cells | 75 µM | 35% |
| % Late Apoptotic Cells | 75 µM | 15% | |
| % Necrotic Cells | 75 µM | 5% | |
| % Viable Cells | 75 µM | 45% |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to convert the yellow tetrazolium salt MTT into a purple formazan product, which is then solubilized and quantified by spectrophotometry.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
Human cancer cell line (e.g., HL-60, K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100, 200 µM) to the wells in triplicate. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
LDH Release Assay for Cytotoxicity
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product.
Materials:
-
This compound stock solution
-
Human cancer cell line
-
Culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a positive control for maximum LDH release (e.g., by adding lysis buffer provided in the kit) and a negative control (untreated cells).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (as per the kit instructions) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)) x 100
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in apoptotic cells and propidium iodide (PI) to identify cells with compromised membranes (necrotic or late apoptotic cells).
Materials:
-
This compound stock solution
-
Human cancer cell line
-
Culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with this compound at the desired concentrations (e.g., IC50 concentration determined from the MTT assay) for 24 or 48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Caption: Hypothetical pathway of this compound-induced apoptosis.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Principle of the MTT cell viability assay.
Caption: LDH release assay for cytotoxicity measurement.
References
- 1. This compound: a fungal catecholamine which acts as an alpha 1 agonist of mammalian hypothalamic adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aphidicolin inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Hypericin Induces Apoptosis in AGS Cell Line with No Significant Effect on Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Garlic-derived organosulfides induce cytotoxicity, apoptosis, cell cycle arrest and oxidative stress in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Agaridoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaridoxin is a naturally occurring amino acid derivative found in certain mushroom species. Structurally identified as L-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid, it belongs to the catecholamine family, a class of molecules known for their potential antioxidant properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in the exploration of their therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antioxidant capacity of this compound using four widely recognized assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.
Data Presentation
The antioxidant capacity of a compound is typically quantified and compared using parameters such as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or as Trolox equivalents (a water-soluble analog of vitamin E used as a standard). The following table summarizes hypothetical antioxidant capacity data for this compound across the four described assays for illustrative purposes.
| Assay | Parameter | Result (Hypothetical Data) | Standard Reference |
| DPPH | IC50 | 75 µM | Ascorbic Acid (IC50: 25 µM) |
| ABTS | Trolox Equivalents | 1.2 mM TE/mM this compound | Trolox |
| FRAP | Fe(II) Equivalents | 1.5 mM Fe(II)/mM this compound | FeSO₄ |
| ORAC | Trolox Equivalents | 2.0 µmol TE/µmol this compound | Trolox |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. This decolorization is proportional to the antioxidant's radical scavenging activity and is measured spectrophotometrically at approximately 517 nm.[1][2]
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer). Create a series of dilutions to obtain a range of concentrations. Prepare a similar dilution series for the positive control, ascorbic acid.
-
Assay Protocol:
-
Add 50 µL of various concentrations of this compound or the standard to the wells of a 96-well microplate.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 50 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured at 734 nm, is proportional to the antioxidant's activity. [3][4] Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a similar dilution series for the Trolox standard.
-
Assay Protocol:
-
Add 20 µL of various concentrations of this compound or Trolox standard to the wells of a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes. [4]5. Measurement: Measure the absorbance at 734 nm.
-
-
Calculation of Antioxidant Capacity: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of this compound with that of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power. [5][6][7] Materials and Reagents:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using various concentrations of FeSO₄.
-
Assay Protocol:
-
Add 20 µL of this compound solution, standard, or blank (solvent) to the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-6 minutes. [5]4. Measurement: Measure the absorbance at 593 nm.
-
-
Calculation of Reducing Power: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as Fe(II) equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence signal. The antioxidant capacity is quantified by the area under the fluorescence decay curve. [8][9][10] Materials and Reagents:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Trolox (positive control)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer (prepare fresh daily).
-
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Prepare a Trolox standard curve.
-
Assay Protocol:
-
Add 25 µL of this compound, Trolox standard, or blank (phosphate buffer) to the wells of a black 96-well microplate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculation of ORAC Value: Calculate the area under the curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is determined by comparing the net AUC of this compound to the net AUC of the Trolox standard and is expressed as Trolox equivalents.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for assessing the antioxidant capacity of this compound.
Potential Cellular Antioxidant Signaling Pathway
The antioxidant effects of many natural compounds, particularly those with catechol structures, can be mediated through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. While the specific mechanism for this compound has not been elucidated, the following diagram illustrates this potential pathway.
Caption: Potential Keap1-Nrf2 signaling pathway for this compound's antioxidant action.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. Cellular ROS and Antioxidants: Physiological and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 7. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 8. Keap1-nrf2 signaling: a target for cancer prevention by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Agaridoxin as a Ligand for Alpha-1 Adrenergic Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agaridoxin (B1666640), a catecholamine derived from mushrooms, has been identified as an agonist for the alpha-1 (α1) adrenergic receptor.[1] This finding presents an opportunity to utilize this compound as a novel ligand in the study of α1-adrenergic receptor pharmacology and for the screening of new drug candidates targeting this receptor family. The α1-adrenergic receptors, which include the subtypes α1A, α1B, and α1D, are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, most notably in the contraction of smooth muscle.[2][3] Their activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) initiates a signaling cascade through the Gq/11 family of G-proteins.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in α1-adrenergic receptor binding assays. The methodologies described herein are intended to guide researchers in the characterization of this compound's binding properties and its use in competitive binding assays to screen for novel α1-adrenergic receptor ligands.
Signaling Pathway of Alpha-1 Adrenergic Receptors
Upon agonist binding, the α1-adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.[2] This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC).[2][4][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][5] IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a cellular response, such as smooth muscle contraction.[2]
Data Presentation: Ligand Binding Affinities
The following table summarizes the binding affinities of various ligands for the α1-adrenergic receptor subtypes. This data is crucial for designing and interpreting binding assays.
| Ligand | Receptor Subtype | Ki (nM) | Radioligand Used | Reference Tissue/Cell Line |
| This compound | α1-Adrenergic (non-subtype specific) | < Norepinephrine | [3H]WB-4101 | Rat Hypothalamic Membranes |
| Prazosin | α1A-Adrenergic | 0.22 | [3H]Prazosin | Human α1A-CHO cells |
| Prazosin | α1B-Adrenergic | 0.35 | [3H]Prazosin | Human α1B-CHO cells |
| Prazosin | α1D-Adrenergic | 0.53 | [3H]Prazosin | Human α1D-CHO cells |
| Norepinephrine | α1A-Adrenergic | 339 | [3H]Prazosin | Human α1A-CHO cells |
| Norepinephrine | α1B-Adrenergic | 251 | [3H]Prazosin | Human α1B-CHO cells |
| Norepinephrine | α1D-Adrenergic | 158 | [3H]Prazosin | Human α1D-CHO cells |
| Epinephrine | α1A-Adrenergic | 126 | [3H]Prazosin | Human α1A-CHO cells |
| Epinephrine | α1B-Adrenergic | 100 | [3H]Prazosin | Human α1B-CHO cells |
| Epinephrine | α1D-Adrenergic | 63 | [3H]Prazosin | Human α1D-CHO cells |
Experimental Protocols
The following protocols outline the procedures for conducting saturation and competitive binding assays to characterize the interaction of this compound with α1-adrenergic receptors.
Experimental Workflow
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterizations of adrenergic receptors in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologically distinct phenotypes of α1B-adrenoceptors: variation in binding and functional affinities for antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
Guidelines for handling and storage of Agaridoxin in the lab
Disclaimer: These guidelines are based on the limited publicly available information for Agaridoxin and general safety protocols for handling potent, biologically active compounds. A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound is not currently available in the public domain. Therefore, a thorough risk assessment should be conducted by the user before any handling or experimental use of this compound.
Introduction
This compound is a catecholamine originally isolated from mushrooms.[1][2] It functions as an alpha 1-adrenergic agonist, activating adenylate cyclase in mammalian hypothalamic membrane particles.[1] Due to its potent biological activity and the lack of extensive toxicological data, this compound should be handled with extreme caution in a laboratory setting. These application notes provide detailed guidelines for the safe handling, storage, and use of this compound for research purposes.
Health and Safety Information
Given that this compound is a physiologically active catecholamine, it is prudent to assume it may be harmful if swallowed, inhaled, or comes into contact with skin.[3][4] The following precautions are recommended based on general principles for handling hazardous chemicals.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Dispose of contaminated gloves properly.[5]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect from dust particles or splashes.[5]
-
Lab Coat: A full-length lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If handling significant quantities of the powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[3] All handling of the solid form should be performed in a certified chemical fume hood.[5]
First Aid Measures
In case of exposure, follow these first-aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][4]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound to avoid inhalation of dust.[5]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust when handling the powdered form.
-
Wash hands thoroughly after handling.[3]
Storage
-
Store in a tightly closed container in a cool, dry, and dark place.[5]
-
Protect from light and moisture, as catecholamines can be sensitive to oxidation.
-
Store away from incompatible materials such as strong oxidizing agents.
Quantitative Data Summary
| Property | Description | Reference |
| Compound Type | Catecholamine | [1] |
| Source | Mushrooms | [1] |
| Mechanism of Action | Alpha 1-adrenergic agonist; activates adenylate cyclase. | [1] |
| Observed Biological Activity | Stimulates adenylate cyclase in rat hypothalamus, kidney, liver, and cerebral cortex membrane particles. The agonist activity is lost upon oxidation to quinones. | [1] |
| Receptor Selectivity | The effects are antagonized by alpha 1-selective blockers like WB-4101 and phenoxybenzamine, but not by beta-blockers (propranolol) or alpha 2-blockers (yohimbine). | [1] |
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution from a powdered form of this compound.
-
Pre-Experiment Setup:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE (gloves, safety glasses, lab coat).
-
Prepare all necessary materials: this compound powder, appropriate solvent (e.g., DMSO, ethanol, or aqueous buffer, depending on solubility), calibrated balance, weighing paper, volumetric flasks, and pipettes.
-
-
Weighing the Compound:
-
Inside the chemical fume hood, carefully weigh the desired amount of this compound powder onto a piece of weighing paper using a calibrated analytical balance.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder.
-
Once dissolved, add the solvent to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Label each vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Diagrams
Experimental Workflow for Handling this compound Powder
Caption: Workflow for safe handling of this compound powder.
Signaling Pathway of Alpha 1-Adrenergic Agonists
Caption: Simplified signaling pathway for this compound.
References
- 1. This compound: a fungal catecholamine which acts as an alpha 1 agonist of mammalian hypothalamic adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a mushroom metabolite. Isolation, structure, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Stability of Agaridoxin in DMSO and Cell Culture Media
For researchers, scientists, and drug development professionals, understanding the stability of a compound in solvents and experimental media is critical for the accuracy and reproducibility of in vitro studies. Agaridoxin (B1666640), a catecholamine-containing compound isolated from mushrooms, acts as an alpha-1 adrenergic agonist, activating adenylate cyclase.[1] Its catechol moiety suggests a potential susceptibility to oxidation, making stability assessment paramount for reliable experimental outcomes.
These application notes provide a comprehensive guide to evaluating the stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for stock solutions, and in standard cell culture media. The following protocols and data presentation formats are designed to offer a robust framework for researchers to generate their own stability data.
Stability of this compound in DMSO
DMSO is a widely used solvent for dissolving and storing small molecules for biological assays.[2][3][4] However, the stability of compounds in DMSO can be affected by factors such as water content, temperature, and freeze-thaw cycles.[2] Given that this compound is a catecholamine, oxidation is a primary concern.
1.1. Quantitative Data Summary
The following tables are templates for summarizing the quantitative data from a stability analysis of this compound in DMSO. Stability is typically assessed by measuring the percentage of the parent compound remaining over time using methods like High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[2][5]
Table 1: Stability of this compound in DMSO at Different Temperatures
| Time (Days) | % this compound Remaining at -80°C (± SD) | % this compound Remaining at -20°C (± SD) | % this compound Remaining at 4°C (± SD) | % this compound Remaining at Room Temp (22°C) (± SD) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 100 (± 0.5) | 99.8 (± 0.7) | 98.5 (± 1.1) | 95.2 (± 1.5) |
| 7 | 99.9 (± 0.4) | 99.1 (± 0.9) | 96.3 (± 1.3) | 88.7 (± 2.1) |
| 30 | 99.5 (± 0.6) | 97.8 (± 1.0) | 92.1 (± 1.8) | 75.4 (± 2.8) |
| 90 | 98.9 (± 0.8) | 95.2 (± 1.4) | 85.6 (± 2.2) | 60.1 (± 3.5) |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in DMSO
| Number of Freeze-Thaw Cycles | % this compound Remaining (± SD) |
| 0 | 100 |
| 1 | 99.7 (± 0.5) |
| 3 | 99.2 (± 0.8) |
| 5 | 98.5 (± 1.1) |
| 10 | 96.8 (± 1.4) |
1.2. Experimental Protocol: Assessing this compound Stability in DMSO
This protocol outlines the steps to determine the stability of this compound in DMSO under various storage conditions.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Amber glass vials or polypropylene (B1209903) tubes
-
HPLC-UV/MS system
-
Analytical column (e.g., C18)
-
Appropriate mobile phases (e.g., acetonitrile, water with formic acid)
-
Incubators/refrigerators/freezers set to desired temperatures
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous, sterile DMSO.
-
To minimize water contamination, which can affect stability, use fresh, unopened DMSO.[2]
-
Aliquot the stock solution into multiple amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles for the main stock.
-
-
Incubation at Different Temperatures:
-
Place aliquots of the this compound stock solution for storage at -80°C, -20°C, 4°C, and room temperature (22°C).
-
Protect samples from light, especially at higher temperatures, due to the potential for photo-oxidation of the catechol group.
-
-
Freeze-Thaw Cycle Assessment:
-
For the freeze-thaw study, use a separate set of aliquots.
-
Freeze the samples at -20°C for at least 24 hours, then thaw at room temperature until completely liquid. This constitutes one cycle.[2]
-
Repeat for the desired number of cycles (e.g., 1, 3, 5, 10).
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 1, 7, 30, and 90 days) and after each set of freeze-thaw cycles, take a sample for analysis.
-
Dilute the sample to a suitable concentration for HPLC-UV/MS analysis.
-
Analyze the samples to determine the concentration of the parent this compound peak. The peak area at time zero is considered 100%.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point and after each freeze-thaw cycle relative to the time zero sample.
-
Plot the percentage of remaining this compound against time for each temperature and against the number of freeze-thaw cycles.
-
Stability of this compound in Cell Culture Media
The stability of a compound in cell culture media is crucial as degradation can lead to a lower effective concentration and the formation of potentially active or toxic byproducts.[6][7] Components in the media, such as serum proteins and pH, can influence stability.[8]
2.1. Quantitative Data Summary
The following table provides a template for summarizing the stability data of this compound in a common cell culture medium, such as DMEM supplemented with 10% Fetal Bovine Serum (FBS), at 37°C.
Table 3: Stability of this compound in Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Incubation Time (Hours) | % this compound Remaining (± SD) |
| 0 | 100 |
| 1 | 98.2 (± 1.2) |
| 4 | 92.5 (± 2.1) |
| 8 | 85.1 (± 2.8) |
| 24 | 65.7 (± 3.5) |
| 48 | 42.3 (± 4.1) |
2.2. Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol details the methodology for evaluating the stability of this compound in a cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
CO2 incubator set to 37°C and 5% CO2
-
HPLC-UV/MS system
-
Acetonitrile with a protein precipitating agent (e.g., 0.1% trifluoroacetic acid)
Procedure:
-
Preparation of Working Solution:
-
Prepare the complete cell culture medium (e.g., DMEM with 10% FBS and any other required supplements).
-
Spike the medium with the this compound DMSO stock solution to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes or a 96-well plate.
-
Incubate the samples in a CO2 incubator at 37°C.
-
-
Sample Collection and Processing:
-
At specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours), collect aliquots of the medium.
-
To stop degradation and prepare for analysis, immediately precipitate the proteins by adding 3 volumes of cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to HPLC vials for analysis by HPLC-UV/MS.
-
Analyze the samples to quantify the remaining this compound. The peak area at time zero is considered 100%.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Plot the percentage of remaining this compound against the incubation time.
-
Visualizations
3.1. Signaling Pathway of this compound
This compound is an alpha-1 adrenergic agonist that stimulates adenylate cyclase.[1] The following diagram illustrates this signaling pathway.
Caption: this compound signaling via the α1-adrenergic receptor.
3.2. Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound in either DMSO or cell culture media.
Caption: Workflow for this compound stability assessment.
References
- 1. This compound: a fungal catecholamine which acts as an alpha 1 agonist of mammalian hypothalamic adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quality Control North West Liverpool: Small molecule stability studies [qcnw-liverpool.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Agaridoxin Extraction
Welcome to the technical support center for Agaridoxin extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction and purification of this compound, with a focus on addressing the challenge of low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a metabolite found in mushrooms of the Agaricus genus.[1] Chemically, it is 2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid, also known as N-(γ-L-glutamyl)-4-hydroxyaniline.[2] Its structure contains a catechol group (a 3,4-dihydroxyphenyl ring), making it a type of catecholamine.[3] This functional group is susceptible to oxidation, which is a critical factor to consider during extraction and purification.[2][4]
Q2: What are the primary challenges in extracting this compound?
A2: The primary challenges stem from the chemical nature of this compound. Its catechol group is prone to oxidation, which can lead to degradation and polymerization, significantly reducing the yield.[2][4] Additionally, like many natural products, its concentration in the mushroom may be low, necessitating an efficient extraction and purification strategy. Common issues include incomplete extraction from the fungal matrix, degradation during processing, and losses during purification steps.
Q3: What are the general steps involved in this compound extraction?
A3: Based on the initial isolation studies, a general workflow involves:
-
Homogenization: Breaking down the mushroom tissue to release the cellular contents.
-
Aqueous Extraction: Using an aqueous solvent, likely at a controlled pH, to solubilize the this compound.
-
Purification: Employing chromatographic techniques, such as size-exclusion chromatography (e.g., Sephadex G-10), to separate this compound from other mushroom components.[1]
-
Further Purification (optional): Potentially using preparative High-Performance Liquid Chromatography (HPLC) for higher purity.[5]
Troubleshooting Guide for Low this compound Yield
This guide addresses specific problems that can lead to a low yield of this compound.
Problem Area 1: Initial Extraction Efficiency
Q4: My initial crude extract shows a very low concentration of this compound. What could be the cause?
A4: Low initial extraction can be due to several factors related to the raw material and the extraction conditions.
-
Mushroom Quality: The concentration of secondary metabolites in mushrooms can vary depending on the species, age, and growing conditions.[6] Ensure you are using a species known to produce this compound, and consider the freshness of the material, as degradation can occur post-harvest.
-
Inadequate Cell Disruption: The tough chitin (B13524) cell walls of mushrooms can hinder solvent access to the intracellular contents. If homogenization is incomplete, the yield will be low.
-
Suboptimal Solvent and pH: As a catecholamine, this compound's stability is pH-dependent. Catecholamines are generally more stable in acidic conditions (pH 2.0-3.0), which prevent oxidation.[7] Extraction in neutral or alkaline solutions can lead to rapid degradation.[4]
| Parameter | Recommendation | Rationale |
| Mushroom Material | Use fresh or properly stored (frozen/lyophilized) Agaricus species. | Prevents enzymatic and oxidative degradation of the target compound. |
| Homogenization | Grind the mushroom tissue to a fine powder, possibly in liquid nitrogen. | Increases surface area for efficient solvent penetration and cell lysis. |
| Extraction Solvent | Use an acidic aqueous buffer (e.g., pH 2.0-3.0).[7] | Enhances the stability of the catechol group and prevents oxidative degradation.[4] |
| Antioxidants | Consider adding antioxidants like ascorbic acid or sodium metabisulfite (B1197395) to the extraction buffer. | Protects the catechol moiety from oxidation during the extraction process.[8] |
Problem Area 2: Degradation of this compound During Processing
Q5: I suspect my this compound is degrading during the extraction and purification process. How can I confirm and prevent this?
A5: Degradation is a major concern for catechol-containing compounds.
-
Oxidation: The catechol group of this compound can be easily oxidized to form quinones, which can then polymerize, leading to a loss of the desired compound and the formation of dark-colored impurities.[2] This process is accelerated by exposure to oxygen, high pH, and certain metal ions.[4]
-
Temperature Sensitivity: While moderate heat can improve extraction efficiency for some compounds, prolonged exposure to high temperatures can accelerate the degradation of sensitive molecules like this compound.
| Troubleshooting Step | Recommended Action |
| Visual Inspection | Observe for the formation of dark brown or black pigments in your extract, which can indicate catechol oxidation. |
| Process Conditions | Perform all extraction and purification steps at low temperatures (e.g., 4°C) where possible. |
| Atmosphere | If possible, conduct the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| pH Control | Maintain an acidic pH throughout the process until the final purification step.[7] |
Problem Area 3: Issues During Purification
Q6: I am losing a significant amount of this compound during the liquid-liquid extraction and chromatography steps. What are the common pitfalls?
A6: Purification steps, especially liquid-liquid extraction and column chromatography, can be major sources of product loss.
-
Emulsion Formation in Liquid-Liquid Extraction: The presence of lipids and proteins in the crude mushroom extract can lead to the formation of stable emulsions between the aqueous and organic phases, making separation difficult and causing loss of product in the emulsion layer.[1]
-
Prevention: Instead of vigorous shaking, gently invert the separatory funnel. Adding salt (brine) to the aqueous phase can also help prevent emulsion formation.[1]
-
Breaking Emulsions: If an emulsion has formed, it can sometimes be broken by adding a small amount of a different organic solvent, centrifugation, or filtering through glass wool.[1]
-
-
Poor Recovery from Chromatography: The choice of chromatographic resin and elution conditions is critical for good separation and recovery.
-
Sephadex G-10: This size-exclusion resin is suitable for separating small molecules like this compound from larger molecules like proteins and polysaccharides. Ensure the column is properly packed and equilibrated.
-
Preparative HPLC: For higher purity, reversed-phase HPLC is a good option. The choice of column (e.g., C18) and a suitable mobile phase with an acidic modifier (e.g., formic acid or trifluoroacetic acid) will be important.[5]
-
| Parameter | Recommendation | Rationale |
| Chromatography Resin | For initial cleanup, use Sephadex G-10 with an acidic mobile phase. | Separates by size and maintains a stabilizing acidic environment. |
| Preparative HPLC | Use a C18 column with a mobile phase of water/acetonitrile or water/methanol containing 0.1% formic acid. | Provides high-resolution separation of small polar molecules.[5] |
| Fraction Collection | Monitor the column effluent with a UV detector (around 280 nm) to accurately identify and collect the fractions containing this compound. | Ensures that no product-containing fractions are discarded. |
Experimental Protocols
The following is a plausible, detailed experimental protocol for the extraction and purification of this compound, constructed from the available literature and general principles of natural product chemistry.
Protocol 1: Extraction and Initial Purification of this compound
-
Preparation of Mushroom Material:
-
Freeze fresh Agaricus mushrooms in liquid nitrogen and grind them into a fine powder using a mortar and pestle or a blender.
-
-
Extraction:
-
Suspend the powdered mushroom tissue in a pre-chilled (4°C) extraction buffer (e.g., 0.1 M formic acid, pH 2.5) at a ratio of 1:10 (w/v).
-
Stir the suspension for 4-6 hours at 4°C.
-
Separate the solid material by centrifugation (10,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
-
Size-Exclusion Chromatography:
-
Pack a column with Sephadex G-10 resin and equilibrate it with the extraction buffer.
-
Load the filtered supernatant onto the column.
-
Elute with the same buffer and collect fractions.
-
Monitor the fractions for the presence of this compound using UV-Vis spectrophotometry (scan for absorbance peaks characteristic of catechols) or a rapid analytical HPLC method.
-
Pool the fractions containing this compound.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation:
-
Concentrate the pooled fractions from the Sephadex G-10 chromatography under reduced pressure at a low temperature (<30°C).
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 0% to 30% B over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the this compound peak.
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimizing the Synthesis of Agaridoxin Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Agaridoxin and its analogues. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogues?
A1: The synthesis of this compound, which is 3,4-dihydroxy(γ-L-glutamyl)anilide, and its analogues typically involves the formation of a peptide bond. This is achieved through the condensation of a protected glutamic acid derivative with a substituted 4-aminocatechol. The process requires the protection of functional groups on both the glutamic acid and the aminocatechol, followed by a coupling reaction and subsequent deprotection to yield the final product.[1]
Q2: What are the key reactive moieties in this compound analogue synthesis that require protection?
A2: The primary functional groups that necessitate protection are the α-amino and γ-carboxyl groups of glutamic acid, and the hydroxyl groups of the 4-aminocatechol.[1][2] The choice of protecting groups is critical to prevent unwanted side reactions and ensure the desired amide bond formation.[2]
Q3: What are some common challenges encountered during the synthesis of this compound analogues?
A3: Researchers may face several challenges, including:
-
Low reaction yields: This can be due to incomplete reactions, side reactions, or product degradation.
-
Side reactions: Common side reactions include the formation of azines and other byproducts.[3]
-
Purification difficulties: The polar nature of the final compounds can make purification by standard column chromatography challenging.
-
Stability issues: The catechol moiety is susceptible to oxidation, which can lead to product degradation.
Q4: How does this compound exert its biological effects?
A4: this compound acts as an alpha-1 (α1) adrenergic receptor agonist.[4] Upon binding to the α1-receptor, it activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses.[4][5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature.- Ensure the use of high-quality, pure starting materials.[3] |
| Incorrect pH | - Adjust the pH of the reaction mixture to a mildly acidic range (pH 4-6) to catalyze the reaction.[3] | |
| Side reactions (e.g., azine formation) | - Use a slight excess of the hydrazine (B178648) derivative to minimize azine formation.[3] | |
| Difficulty in Product Purification | Product is highly polar and remains on the baseline of the silica (B1680970) gel TLC plate | - Use a more polar eluent system for column chromatography.- Consider reverse-phase chromatography.- Recrystallization from a suitable solvent system can be an effective purification method.[3] |
| Presence of multiple, difficult-to-separate spots on TLC | - Optimize the reaction conditions to minimize the formation of byproducts.- Employ preparative HPLC for purification of the final compound. | |
| Product Degradation (Discoloration) | Oxidation of the catechol moiety | - Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the final product under inert gas and protected from light. |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of impurities | - Ensure the sample is thoroughly purified before analysis.- Check for residual solvents in the NMR spectrum. |
| Product instability | - Acquire spectroscopic data immediately after purification.- Consider the possibility of product degradation in the analysis solvent. |
Experimental Protocols
Protocol 1: Synthesis of an N-Protected Glutamic Acid Hydrazide Intermediate
This protocol describes the conversion of an N-protected glutamic acid to its corresponding hydrazide, a key intermediate for the synthesis of some this compound analogues.
Materials:
-
N-Benzoyl-L-glutamic acid methyl ester (1 equivalent)
-
Hydrazine hydrate (B1144303) (1.5 equivalents)[7]
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the N-Benzoyl-L-glutamic acid methyl ester in methanol in a round-bottom flask.[8]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[8]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting solid with n-hexane to remove any unreacted starting material.[8]
-
Dry the N-Benzoyl-L-glutamic acid hydrazide under vacuum.
Protocol 2: General Condensation Reaction for Hydrazone Formation
This protocol outlines the general procedure for the condensation of a hydrazide with an aldehyde or ketone to form a hydrazone, which is a key step in synthesizing certain this compound analogues.
Materials:
-
Hydrazide derivative (e.g., N-protected glutamic acid hydrazide) (1 equivalent)
-
Substituted aromatic aldehyde/ketone (1 equivalent)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the hydrazide derivative in ethanol in a round-bottom flask.[3][8]
-
Add the substituted aromatic aldehyde or ketone to the solution.[8]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[3]
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by TLC.[3]
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[3]
Data Presentation
Table 1: Comparison of Yields for Different Hydrazone Synthesis Methods
| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Solvent Usage |
| Solution-Based Synthesis | 1 - 12 hours | 30 - 90% | High |
| Mechanochemical Synthesis | Minutes to a few hours | >90% | Low to none |
| Data is for general hydrazone synthesis and may vary for specific this compound analogues. |
Table 2: Representative Spectroscopic Data for an Aromatic Hydrazone
| Spectroscopic Technique | Key Signals and Interpretation |
| ¹H NMR | - -NH proton: Typically a downfield singlet.- -CH=N proton: A singlet in the aromatic region.- Aromatic protons: Signals corresponding to the substituted aromatic rings. |
| ¹³C NMR | - -C=N carbon: A signal in the downfield region.- Carbonyl carbon (if present): A signal in the downfield region.- Aromatic carbons: Signals corresponding to the aromatic rings. |
| Mass Spectrometry (MS) | - Molecular Ion Peak [M+H]⁺: Confirms the molecular weight of the synthesized compound. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound analogues.
Caption: Signaling pathway of this compound analogues via the α1-adrenergic receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Agaridoxin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Agaridoxin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a catecholamine and an alpha-amino acid.[1] Its chemical structure includes a catechol group, which is sensitive to oxidation, particularly at neutral or alkaline pH.[2][3] While its predicted XLogP3 value of -2.9 suggests it is hydrophilic, its zwitterionic nature, similar to other amino acids like L-DOPA, can lead to poor solubility in certain pH ranges due to strong intermolecular interactions.[4][5]
Q2: I am observing precipitation of this compound in my in vitro assay. What are the common causes?
Precipitation of compounds in in vitro assays can stem from several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your final assay medium may be higher than its intrinsic solubility.
-
pH of the Medium: this compound, being an alpha-amino acid, likely has a pH-dependent solubility.[4] At or near its isoelectric point, its solubility will be at its minimum.
-
"Crashing Out" upon Dilution: If you are using a concentrated stock solution in an organic solvent (like DMSO), rapid dilution into an aqueous assay buffer can cause the compound to precipitate.[6]
-
Interaction with Media Components: Components of your culture medium or assay buffer could potentially interact with this compound, leading to the formation of insoluble complexes.
-
Temperature Effects: Changes in temperature during the experiment can affect the solubility of the compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of compounds for in vitro assays.[6] However, it is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can affect the solubility and stability of the compound.[6] For catecholamines, acidic conditions can improve stability.[7][8] Therefore, preparing stock solutions in a slightly acidic buffer or DMSO and storing them at low temperatures (-20°C or -80°C) is recommended.
Q4: What is the maximum concentration of DMSO permissible in my cell-based assay?
To minimize solvent-induced artifacts or toxicity, the final concentration of DMSO in the assay wells should generally be kept below 1% (v/v), and ideally below 0.5%.[6][9][10] It is essential to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshooting and improving the solubility of this compound for your in vitro assays.
Initial Assessment of the Problem
My this compound solution appears cloudy or has visible precipitate.
This indicates that the compound is not fully dissolved. It is crucial to start with a clear, homogenous stock solution. If you observe precipitation in your stock solution, consider the following:
-
Stock Concentration is Too High: Try preparing a new stock solution at a lower concentration.[11]
-
Inadequate Dissolution: Ensure vigorous vortexing or sonication to aid dissolution.[12] Gentle warming (e.g., to 37°C) can also be attempted, but be mindful of the potential for degradation of the catechol moiety.[13]
This compound precipitates after dilution into my aqueous assay buffer.
This is a common issue known as "crashing out." The following strategies can help mitigate this problem.
Solubility Enhancement Strategies
The following table summarizes key strategies to improve the solubility of this compound. It is often beneficial to test these strategies empirically to find the optimal conditions for your specific assay.
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | This compound, as an alpha-amino acid, likely has a zwitterionic character. Adjusting the pH away from its isoelectric point can significantly increase its solubility.[4] For catecholamines, acidic pH (e.g., pH 2.0-4.0) enhances both solubility and stability.[7][14][15] | Simple to implement; can be highly effective for ionizable compounds. | The required pH might not be compatible with your in vitro assay system (e.g., cell viability). |
| Co-solvents | Using a water-miscible organic solvent in the final assay medium can increase the solubility of a compound.[16] Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). | Can be effective at low concentrations. | High concentrations can be toxic to cells or interfere with the assay.[9][10] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate guest molecules, thereby increasing their aqueous solubility.[17][18][19] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective.[18] | Generally have low toxicity and are well-tolerated in many in vitro systems.[9] Can also improve compound stability.[18] | Complexation is dependent on the size and shape of the guest molecule. May not be effective for all compounds. |
| Surfactants | Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate hydrophobic or poorly soluble compounds, increasing their apparent solubility.[20][21] | Can significantly increase the solubility of a wide range of compounds. | Can be cytotoxic and may interfere with biological membranes and protein function. Non-ionic surfactants (e.g., Tween® 20, Tween® 80) are generally less harsh than ionic surfactants.[20][21] |
Experimental Protocols
The following are general protocols that can be adapted to determine the optimal solubilization strategy for this compound in your specific in vitro assay.
Protocol 1: Determining the pH-Solubility Profile of this compound
-
Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0).
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by rotating or shaking them at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of this compound as a function of pH to identify the pH range of maximum solubility.
Protocol 2: Screening for an Effective Co-solvent
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM), ensuring it is fully dissolved.
-
Prepare a series of dilutions of your assay buffer containing different final concentrations of a co-solvent (e.g., 0.5%, 1%, 2% DMSO or ethanol).
-
Add a small aliquot of the this compound stock solution to each co-solvent-containing buffer to achieve your desired final concentration.
-
Visually inspect for precipitation immediately and after a period of incubation (e.g., 1-2 hours) at the assay temperature.
-
If no precipitation is observed, proceed with your in vitro assay, ensuring to include appropriate vehicle controls.
Protocol 3: Utilizing Cyclodextrins for Solubilization
-
Prepare aqueous solutions of a cyclodextrin (B1172386) (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Add this compound powder to each cyclodextrin solution to create a slurry.
-
Stir or sonicate the mixtures for several hours to facilitate complex formation.
-
Filter or centrifuge the solutions to remove any undissolved this compound.
-
Determine the concentration of solubilized this compound in the clear supernatant.
-
The resulting solution can then be used as the stock for your in vitro assays.
Protocol 4: Employing Surfactants for Enhanced Solubility
-
Prepare solutions of a non-ionic surfactant (e.g., Tween® 20 or Polysorbate 80) in your assay buffer at concentrations above and below its CMC.
-
Add this compound to each surfactant solution and mix thoroughly.
-
Equilibrate the samples as described in Protocol 1.
-
Separate the dissolved and undissolved fractions and quantify the soluble this compound.
-
Be cautious with the final surfactant concentration in your assay, as it may affect cell viability or enzyme activity. It is crucial to determine the non-toxic concentration range of the surfactant for your specific assay system.
Visualizing Experimental Workflows and Troubleshooting
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart to systematically troubleshoot precipitation issues with this compound.
Signaling Pathway for Solubility Enhancement
Caption: Mechanisms by which different strategies enhance the solubility of this compound.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Catecholamine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Levodopa | 59-92-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the pH and the importance of the internal standard on the measurement of the urinary catecholamines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. INCREASING THE SOLUBILITY OF LEVODOPA AND CARBIDOPA USING IONIZATION APPROACH | Krisai | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. oatext.com [oatext.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. jocpr.com [jocpr.com]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Agaridoxin Quantification by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Agaridoxin using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound by LC-MS?
A1: The main challenges in this compound quantification by LC-MS include:
-
Matrix Effects: Biological samples (e.g., plasma, serum, tissue homogenates) contain numerous endogenous components that can co-elute with this compound and interfere with its ionization, leading to signal suppression or enhancement. This can significantly impact the accuracy and precision of quantification.
-
Analyte Stability: As a catecholamine-like compound, this compound may be susceptible to oxidation and degradation during sample collection, preparation, and analysis.
-
Low Endogenous Concentrations: The concentration of this compound in biological samples can be very low, requiring highly sensitive analytical methods for detection and quantification.
-
Chromatographic Resolution: Achieving good chromatographic separation of this compound from isobaric interferences and other matrix components is crucial for accurate quantification.
-
Lack of a Commercially Available Labeled Internal Standard: The absence of a stable isotope-labeled (SIL) internal standard for this compound makes it more challenging to compensate for matrix effects and variability during sample preparation.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an alpha-1 adrenergic receptor agonist. This means it binds to and activates alpha-1 adrenergic receptors, which are G protein-coupled receptors. This activation stimulates the adenylate cyclase signaling cascade.[1]
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Poor ionization efficiency. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization source like atmospheric pressure chemical ionization (APCI) if ESI is not effective. |
| Analyte degradation. | Ensure proper sample handling and storage (e.g., use of antioxidants, storage at -80°C). Minimize sample processing time and keep samples on ice. | |
| Inefficient extraction. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Evaluate different sorbents and elution solvents. | |
| Instrument sensitivity issue. | Perform an instrument performance qualification (IPQ) to ensure the mass spectrometer is meeting sensitivity specifications. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. For catecholamines, a slightly acidic mobile phase is often used. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase chemistry (e.g., PFP column). | |
| High Signal Variability between Replicates | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps. Use an automated liquid handler if available. |
| Matrix effects. | Develop a more effective sample cleanup method to remove interfering matrix components. Use a matrix-matched calibration curve. If a SIL-IS is unavailable, a carefully selected structural analog can be used. | |
| Carryover. | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. | |
| Inaccurate Quantification | Non-linearity of the calibration curve. | Extend the calibration range or use a different weighting factor for the regression. Ensure the blank matrix is free of this compound. |
| Uncorrected matrix effects. | Implement matrix-matched calibrators and quality controls. Perform a post-column infusion experiment to assess the region of ion suppression/enhancement. | |
| Instability of stock or working solutions. | Prepare fresh stock and working solutions regularly and store them under appropriate conditions (e.g., protected from light, at low temperature). |
Quantitative Data Summary
The following tables present representative quantitative data for the analysis of catecholamine-like compounds in biological matrices, which can be used as a reference for setting up and validating an this compound quantification method.
Table 1: Representative Lower Limits of Quantification (LLOQs) for Catecholamines in Plasma.
| Analyte | LLOQ (pg/mL) |
| Epinephrine | 10 - 25 |
| Norepinephrine | 10 - 30 |
| Dopamine | 10 - 15 |
Table 2: Representative Recovery and Matrix Effect Data for Catecholamine Analysis.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Epinephrine | 85 - 95 | 90 - 110 |
| Norepinephrine | 80 - 90 | 88 - 105 |
| Dopamine | 88 - 98 | 92 - 108 |
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is a representative method based on established procedures for catecholamine analysis and should be optimized and validated for the specific laboratory and instrumentation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 500 µL of human plasma, add an appropriate internal standard (if available) and 500 µL of a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 6.5). Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: HSS PFP Column (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-5.1 min: 50-95% B
-
5.1-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical precursor ion [M+H]+ would be fragmented to generate product ions for quantification and confirmation.
Visualizations
This compound Signaling Pathway
This compound, as an alpha-1 adrenergic agonist, activates the Gq-coupled protein receptor, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to increase intracellular calcium and activate Protein Kinase C (PKC), respectively.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway activated by this compound.
Adenylate Cyclase Activation Workflow
The activation of adenylate cyclase is a key step in Gs-protein coupled receptor signaling. An agonist binds to the receptor, activating the Gs protein, which in turn activates adenylate cyclase to produce cyclic AMP (cAMP) from ATP.
References
Technical Support Center: Agaridoxin Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cell viability issues that may arise during experiments involving Agaridoxin treatment.
Troubleshooting Guides
This section offers solutions to common problems encountered during this compound treatment and subsequent cell viability assays.
Problem 1: Higher than Expected Cell Death or Low IC50 Value
If you observe excessive cell death even at low concentrations of this compound, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Oxidation of this compound | As a catecholamine, this compound may be susceptible to oxidation, which can produce reactive oxygen species (ROS) and induce cytotoxicity.[1][2][3] Prepare fresh this compound solutions for each experiment and minimize exposure to light and air. Consider adding an antioxidant like N-acetyl-L-cysteine (NAC) to the culture medium as a control to see if it mitigates the cytotoxic effects.[3] |
| Cell Line Sensitivity | The cell line being used may be particularly sensitive to α1-adrenergic receptor stimulation or the downstream signaling pathways. Review the literature for the expression levels of α1-adrenergic receptors in your cell line. Consider using a cell line with lower or no expression as a negative control. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically below 0.5%). Run a vehicle control (medium with solvent only) to assess solvent-induced toxicity. |
| Prolonged Incubation | Continuous and prolonged exposure to a potent agonist like this compound can lead to sustained downstream signaling that may trigger apoptotic pathways.[4][5] Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration. |
Problem 2: Inconsistent or Non-Reproducible Cell Viability Results
Variability in results across replicate wells or between experiments is a common challenge. The following table outlines potential sources of inconsistency and how to address them.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Inconsistent cell numbers per well will lead to variable results. Ensure the cell suspension is homogenous before and during plating. Use reverse pipetting techniques for better accuracy. |
| Edge Effects | Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media and drug concentration. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| Incomplete Reagent Mixing | Incomplete mixing of assay reagents (e.g., MTT, Annexin V) can lead to uneven signal development. Ensure gentle but thorough mixing after reagent addition. |
| This compound Instability | The stability of this compound in your specific cell culture medium over the incubation period may be a factor.[6][7][8][9][10] Test the stability of this compound in your medium over time using analytical methods if possible. |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to G protein-coupled receptor (GPCR) desensitization and internalization, which could alter the cellular response over time.[11][12] Consider shorter incubation times or pulse-chase experiments. |
Problem 3: No Observable Effect on Cell Viability
If this compound treatment does not produce the expected change in cell viability, consider these factors.
| Possible Cause | Recommended Solution |
| Low Receptor Expression | The target cells may not express sufficient levels of the α1-adrenergic receptor. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. |
| Suboptimal Drug Concentration | The concentrations of this compound used may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations. |
| Incorrect Assay Endpoint | The chosen time point for the assay may be too early to observe a significant effect. Conduct a time-course experiment to identify the optimal endpoint. |
| Assay Interference | This compound, as a catecholamine, might interfere with the chemistry of certain viability assays (e.g., by reducing MTT reagent directly). Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. If interference is detected, switch to an alternative assay that measures a different cellular parameter (e.g., ATP content, membrane integrity). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a catecholamine isolated from mushrooms that acts as an α1-adrenergic receptor agonist.[13] Upon binding to the α1-adrenergic receptor, a Gq protein-coupled receptor, it activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[14][15][16]
Q2: My cells are detaching from the culture plate after this compound treatment. What could be the cause?
Cell detachment can be an indication of apoptosis or other cytotoxic effects. It can also be caused by changes in cell adhesion properties. Consider the following:
-
Apoptosis Induction: this compound-induced signaling may be leading to programmed cell death. You can confirm this using an Annexin V/PI apoptosis assay.
-
Culture Conditions: Ensure your cell culture conditions are optimal. Changes in pH or nutrient depletion can cause cell stress and detachment.
-
Enzymatic Detachment Issues: If you are observing detachment during routine passaging after treatment, it's possible the treatment has altered the cell surface proteins, affecting their response to detachment agents like trypsin.
Q3: Can this compound treatment lead to the generation of reactive oxygen species (ROS)?
Yes, as a catecholamine, this compound has a chemical structure that can be prone to oxidation, which can lead to the production of ROS.[1] The activation of α1-adrenergic receptors by other catecholamines has also been shown to stimulate ROS production in certain cell types.[2][3][17] Increased ROS levels can induce oxidative stress and contribute to cell death.
Q4: How can I differentiate between apoptosis and necrosis in my this compound-treated cells?
The Annexin V and Propidium Iodide (PI) assay is a standard method for this purpose.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Necrotic Cells: Annexin V negative, PI positive.
-
Live Cells: Annexin V negative, PI negative.
Q5: What are the key controls I should include in my this compound cell viability experiments?
-
Untreated Control: Cells cultured in medium without this compound or solvent.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known inducer of cell death in your cell line to ensure the assay is working correctly.
-
Cell-Free Control: Medium with this compound and the viability assay reagent (without cells) to check for direct chemical interference.
Experimental Protocols
1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Annexin V/PI Apoptosis Assay
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, and then neutralize the trypsin with serum-containing medium.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: this compound signaling pathway via the α1-adrenergic receptor.
Caption: A logical workflow for troubleshooting cell viability issues.
References
- 1. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Catecholamine-induced vascular wall growth is dependent on generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterotrimeric G Proteins and Apoptosis: Intersecting Signaling Pathways Leading to Context Dependent Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture conditions [qiagen.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. An Insight into GPCR and G-Proteins as Cancer Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 17. ahajournals.org [ahajournals.org]
Optimizing Agaridoxin Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Agaridoxin in cell culture experiments. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal experimental outcomes.
Troubleshooting Guide
Encountering issues during your experiments? This guide will help you identify and resolve common problems associated with this compound treatment in cell culture.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Viability at All Concentrations | 1. This compound concentration is too high. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. The cell line is highly sensitive to this compound. | 1. Test a lower range of this compound concentrations. 2. Ensure the final solvent concentration is non-toxic (typically <0.5%) and run a solvent-only control. 3. Use a shorter incubation time or select a more resistant cell line if appropriate for the experimental goals. |
| No Observable Effect at Any Concentration | 1. This compound concentration is too low. 2. The cell line is resistant to this compound. 3. This compound is inactive. | 1. Test a higher range of concentrations. 2. Consider using a different cell line or investigating mechanisms of resistance. 3. Check the storage conditions and expiration date of the this compound. Confirm its activity in a known sensitive cell line if possible. |
| High Variability Between Replicate Wells | 1. Uneven cell plating. 2. "Edge effect" in multi-well plates. 3. Inconsistent drug dilution or addition. | 1. Ensure a single-cell suspension before plating and use proper pipetting techniques for even cell distribution.[1] 2. Avoid using the outer wells of the plate for critical experiments or fill them with sterile buffer or media to maintain humidity.[1] 3. Prepare serial dilutions carefully and ensure equal volumes are added to each well. |
| Cells Detach from the Plate | 1. This may be an intended cytotoxic effect of this compound. 2. The solvent concentration is too high. | 1. Quantify the detached cells or use an assay that measures both adherent and floating cells. 2. Run a solvent-only control to check for toxicity and ensure the final concentration is non-toxic.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a catecholamine isolated from mushrooms that functions as an alpha 1-adrenergic receptor agonist. It activates adenylate cyclase in mammalian hypothalamic membrane particles.[2] This action is antagonized by alpha 1-selective blockers like WB-4101 and phenoxybenzamine.[2]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is advisable to perform a broad dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 10 µM, using 3- to 10-fold serial dilutions.[1] This initial screening will help identify a narrower, more effective range for subsequent, more detailed experiments.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on the specific cell line's doubling time and the biological question being addressed. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability or proliferation.[1] However, for rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while for slower-growing cells, longer incubation times may be necessary.
Q4: What is the best method to determine the effect of this compound on cell viability?
A4: Several cell viability and proliferation assays are available, each with its own advantages. Commonly used methods include:
-
MTT/XTT Assays: These are colorimetric assays that measure metabolic activity, which often correlates with cell viability.
-
Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally less toxic to cells than MTT.
-
ATP Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method used to count viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range of this compound using a Cytotoxicity Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., Resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells at a predetermined optimal density in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a series of dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
-
Treatment:
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Viability Assay:
-
Add the cell viability reagent (e.g., Resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound as an Alpha 1 agonist.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common experimental issues.
References
How to prevent oxidation of Agaridoxin during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Agaridoxin, with a focus on preventing its oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in solution | Oxidation of the catechol moiety. | Prepare fresh solutions before each experiment. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. Add an antioxidant, such as ascorbic acid, to the solvent. |
| Browning or discoloration of this compound solution | Formation of quinone oxidation products. | Discard the solution. Prepare a new solution using deoxygenated solvents and an antioxidant. Store protected from light. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Follow the recommended storage and handling protocols strictly. Use a consistent protocol for solution preparation, including the type and concentration of antioxidant. |
| Precipitation of this compound in buffer | Poor solubility or pH-dependent instability. | Test the solubility of this compound in various biocompatible solvents before preparing aqueous solutions. Adjust the pH of the buffer; this compound, as a catecholamine, is generally more stable in slightly acidic conditions (pH 4-6). |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during experiments?
A1: The primary cause of this compound degradation is the oxidation of its catechol functional group. This is a common issue with phenolic compounds and catecholamines.[1][2] Oxidation is accelerated by exposure to oxygen, light, high temperatures, and the presence of metal ions or oxidative enzymes.[1][2] This process leads to the formation of quinones, which are inactive and can cause a visible discoloration (browning) of the solution.
Q2: How can I prevent the oxidation of this compound in my experimental solutions?
A2: To prevent oxidation, it is crucial to minimize exposure to oxygen and light, and to control the temperature. This can be achieved by:
-
Using deoxygenated solvents: Purge your solvents (e.g., water, PBS, cell culture media) with an inert gas like nitrogen or argon before dissolving the this compound.
-
Adding antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or glutathione (B108866) into your solutions.[3][4][5] Ascorbic acid is a commonly used and effective antioxidant for catecholamines.[3][5]
-
Controlling pH: Maintain a slightly acidic pH (around 4-6) for your stock solutions, as catecholamines are more stable under these conditions.
-
Protecting from light: Store solutions in amber vials or wrap containers with aluminum foil.
-
Low-temperature storage: Store stock solutions at -20°C or ideally at -80°C.[3]
Q3: What is the recommended solvent for dissolving this compound?
A3: The choice of solvent depends on the specific experimental requirements. For initial stock solutions, sterile, deoxygenated water or a slightly acidic buffer (e.g., citrate (B86180) buffer) is often suitable. For cell-based assays, the stock solution can be further diluted in the appropriate cell culture medium immediately before use. It is advisable to perform a small-scale solubility test first.
Q4: For how long can I store this compound solutions?
A4: For optimal activity, it is always best to prepare fresh solutions for each experiment. If storage is necessary, prepare small aliquots of a concentrated stock solution containing an antioxidant and store them at -80°C.[3] Under these conditions, the solution may be stable for several weeks to months. Avoid repeated freeze-thaw cycles. Working solutions at lower concentrations are much less stable and should be used immediately.
Q5: What is the mechanism of action of this compound?
A5: this compound acts as an agonist for alpha-1 (α1) adrenergic receptors.[6] These are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gq family of G-proteins.[6][7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various cellular responses.
Quantitative Data
The stability of this compound is comparable to other catecholamines. The following table, adapted from studies on dopamine (B1211576) stability, illustrates the expected impact of temperature and ascorbic acid on the stability of a catecholamine solution over six days.
| Storage Temperature | Ascorbic Acid Concentration | Approximate % of Catecholamine Remaining after 6 Days |
| Room Temperature (25°C) | 0 µg/ml | ~5% |
| Room Temperature (25°C) | 40 µg/ml | >60% |
| 4°C | 0 µg/ml | ~20% |
| 4°C | 40 µg/ml | >55% |
| -75°C | 0 µg/ml | ~77% |
| -75°C | 1-40 µg/ml | ~100% |
Data adapted from a stability study on dopamine and DOPAC and should be considered as an estimation for this compound.[3] It is highly recommended to perform specific stability tests for this compound under your experimental conditions.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deoxygenated water (or appropriate buffer, e.g., 0.01 M HCl)
-
L-Ascorbic acid
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare the Solvent with Antioxidant:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile, deoxygenated water.
-
Filter-sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile ascorbic acid solution to your chosen solvent (e.g., deoxygenated water) to a final concentration of 0.1-1 mM (approximately 17.6-176 µg/ml).
-
-
Weighing this compound:
-
On a calibrated analytical balance, carefully weigh the required amount of this compound powder. Perform this in a draft-free environment.
-
-
Dissolving this compound:
-
Transfer the weighed this compound powder to a sterile, amber microcentrifuge tube.
-
Add the prepared solvent containing ascorbic acid to the tube to achieve the final desired concentration of 10 mM.
-
Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Experimental Workflow for Cell-Based Assays
Caption: Workflow for preparing and using this compound in cell-based experiments.
Signaling Pathway Diagrams
This compound-Mediated Gq Signaling Pathway
Caption: Activation of the Gq signaling pathway by this compound.
Logical Flow for Troubleshooting this compound Instability
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative Products of Catecholamines During Heightened Sympathetic Activity Due to Congestive Heart Failure: Possible Role of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Agaridoxin bioassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agaridoxin bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can obscure the true biological effect of this compound. Several factors can contribute to this problem.
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).
-
Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding.
-
Reagent Mixing: Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.
-
Incubation Conditions: Ensure consistent temperature and CO2 levels across the entire incubator. Variations can affect cell health and metabolism differently across the plate.
Logical Troubleshooting Flow for High Variability:
Caption: Troubleshooting workflow for high replicate variability.
Low or No Signal
Question: My assay is producing a very low signal, or no signal at all, even with my positive controls. What could be the issue?
Answer: A lack of signal can be frustrating and may point to several critical issues in your experimental setup.
Troubleshooting Steps:
-
This compound Degradation: this compound, as a catecholamine, is susceptible to oxidation and degradation, especially when exposed to light, high temperatures, or alkaline pH.[1][2] Prepare fresh this compound solutions for each experiment and store stock solutions in the dark at -20°C or -80°C.
-
Inactive Adenylate Cyclase: Ensure that the cells or membrane preparations have active adenylate cyclase. The enzyme's activity can be compromised by improper storage or repeated freeze-thaw cycles.
-
Sub-optimal Reagent Concentrations: The concentrations of ATP, co-factors (like Mg2+), or detection reagents may not be optimal. Perform titration experiments for key reagents to determine the concentration that provides the best signal window.
-
Incorrect Filter/Wavelength Settings: If using a plate reader, verify that you are using the correct excitation and emission wavelengths for your fluorescent assay or the correct absorbance wavelength for your colorimetric assay.
-
Cell Health: Unhealthy or stressed cells will not respond optimally. Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.
Experimental Workflow for Signal Optimization:
Caption: Workflow for troubleshooting low or no signal.
High Background Signal
Question: The background signal in my negative control wells is very high. How can I reduce it?
Answer: A high background signal can mask the specific signal from this compound stimulation, leading to a poor signal-to-noise ratio and inaccurate results.
Troubleshooting Steps:
-
Insufficient Washing: If your assay involves wash steps (e.g., in a membrane-based assay), ensure they are thorough. Increase the number of wash steps or the volume of wash buffer.
-
Contaminated Reagents: Use fresh, sterile reagents. Autofluorescence from media components (like phenol (B47542) red) or contaminants can contribute to high background.
-
Over-incubation: Adhere strictly to the recommended incubation times in the protocol. Over-incubation can lead to non-specific signal generation.
-
Inappropriate Microplate: For fluorescence assays, use black plates to minimize background fluorescence and crosstalk between wells. For luminescence, white plates are recommended.
Data Presentation
Consistent and accurate data logging is crucial for troubleshooting. Below are template tables to help you organize your experimental data.
Table 1: Standard Curve Data
| Standard Concentration (µM) | Replicate 1 (Signal) | Replicate 2 (Signal) | Replicate 3 (Signal) | Mean Signal | Standard Deviation |
| 0 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 |
Table 2: Experimental Results with this compound
| Treatment | Concentration (µM) | Replicate 1 (Signal) | Replicate 2 (Signal) | Replicate 3 (Signal) | Mean Signal | Fold Change (vs. Vehicle) |
| Vehicle Control | 0 | 1.0 | ||||
| This compound | 1 | |||||
| This compound | 10 | |||||
| This compound | 100 | |||||
| Positive Control | Varies | |||||
| Negative Control | Varies |
Experimental Protocols
Protocol: Adenylate Cyclase Activity Assay (Colorimetric)
This protocol outlines a general method for measuring adenylate cyclase activity in response to this compound stimulation using a colorimetric readout.
Materials:
-
Cells expressing the alpha-1 adrenergic receptor
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Lysis Buffer
-
cAMP standard
-
cAMP detection kit (colorimetric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to ~80-90% confluency.
-
Seed cells in a 96-well plate at an optimized density and incubate overnight.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove culture medium from the wells and wash once with assay buffer.
-
Add the this compound dilutions and control solutions to the respective wells.
-
Incubate for the optimized time at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment solutions.
-
Add lysis buffer to each well and incubate as per the kit instructions to release intracellular cAMP.
-
-
cAMP Detection:
-
Follow the instructions provided with the colorimetric cAMP detection kit. This typically involves transferring the cell lysate to the assay plate provided in the kit and adding detection reagents.
-
-
Data Acquisition:
-
Read the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Determine the concentration of cAMP in your samples from the standard curve.
-
Calculate the fold change in cAMP production in response to this compound compared to the vehicle control.
-
Adenylate Cyclase Assay Workflow:
Caption: A typical workflow for an this compound bioassay.
Mandatory Visualization
This compound Signaling Pathway
This compound acts as an agonist for the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR).[3][4] The binding of this compound initiates a signaling cascade that leads to the activation of adenylate cyclase.
Caption: this compound signaling via the alpha-1 adrenergic receptor.
References
- 1. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine. - Biospecimen Research Database [brd.nci.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
Agaridoxin Interference in Fluorescent-Based Assays: A Technical Support Center
Welcome to the technical support center for troubleshooting assay interference caused by agaridoxin (B1666640). This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescence-based assays and suspect interference from this fungal metabolite. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify, characterize, and mitigate these issues, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a catecholamine isolated from mushrooms.[1] Its chemical structure, containing a catechol group, makes it susceptible to oxidation, forming quinones.[1] Both the catecholamine structure and its quinone oxidation products can potentially interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: The compound itself may emit light upon excitation, leading to an artificially high signal or increased background noise. While native catecholamines may have weak fluorescence, their derivatives can be highly fluorescent.[2]
-
Fluorescence Quenching: The compound can interact with the excited fluorophore in your assay, causing it to return to its ground state without emitting a photon. This results in a decreased fluorescence signal, which could be misinterpreted as biological activity.[3] Both quinones and catecholamines have been shown to quench the fluorescence of various molecules.[1][4][5][6][7]
Q2: What types of fluorescent assays are most likely to be affected by this compound interference?
Any assay that relies on the measurement of fluorescence intensity is susceptible. This includes, but is not limited to:
-
Enzyme activity assays using fluorescent substrates.
-
Receptor-ligand binding assays with fluorescently labeled ligands.
-
Cell-based assays measuring signaling events with fluorescent reporters (e.g., calcium indicators, fluorescently tagged proteins).
-
High-throughput screening (HTS) campaigns that utilize fluorescence readouts.[8]
Q3: My assay is showing a dose-dependent effect with this compound. How do I know if this is a real biological effect or an artifact of interference?
A dose-dependent change in signal is not conclusive evidence of a true biological effect. Both autofluorescence and fluorescence quenching can be concentration-dependent.[5] To distinguish between a genuine biological effect and assay interference, it is crucial to perform a series of control experiments, as outlined in the troubleshooting guides below.
Q4: Can the oxidation of this compound to quinones impact my assay over time?
Yes. This compound is readily oxidized to quinones, and this process can be influenced by factors such as pH, light exposure, and the presence of oxidizing agents in your assay buffer.[1] Since quinones can be potent fluorescence quenchers, the stability of your fluorescence signal over the course of your experiment should be monitored.[1] Time-course experiments with and without your biological target can help to assess the impact of this compound stability on your assay.
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence-based assay, follow these step-by-step guides to diagnose and address the problem.
Guide 1: Diagnosing the Type of Interference (Autofluorescence vs. Quenching)
This guide will help you determine whether this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching).
Experimental Workflow for Diagnosing Interference
Caption: Troubleshooting workflow for identifying the type of assay interference.
Procedure:
-
Plate Layout: Set up a multi-well plate with the following controls. It is recommended to test a range of this compound concentrations that are relevant to your primary assay.
| Well Type | Components | Purpose |
| Buffer Blank | Assay buffer only | To determine the background fluorescence of the buffer and plate. |
| Fluorophore Control | Assay buffer + Fluorophore/Fluorescent Substrate | To measure the uninhibited fluorescence signal. |
| Autofluorescence Control | Assay buffer + this compound | To measure the intrinsic fluorescence of this compound. |
| Quenching Control | Assay buffer + Fluorophore/Fluorescent Substrate + this compound | To determine if this compound quenches the fluorophore's signal. |
| Primary Assay | All assay components + this compound | Your main experiment. |
-
Incubation and Measurement: Incubate the plate under the same conditions as your primary assay (temperature, time) and measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the Buffer Blank from all other wells.
-
Assess Autofluorescence: Compare the signal from the "Autofluorescence Control" to the "Buffer Blank". A significant increase in signal indicates that this compound is autofluorescent at your assay's wavelengths.
-
Assess Quenching: Compare the signal from the "Quenching Control" to the "Fluorophore Control". A concentration-dependent decrease in signal suggests that this compound is quenching the fluorescence of your probe.
-
Data Interpretation Table:
| Observation in Control Wells | Interpretation |
| Autofluorescence Control shows a concentration-dependent increase in signal compared to the Buffer Blank. | This compound is autofluorescent. |
| Quenching Control shows a concentration-dependent decrease in signal compared to the Fluorophore Control. | This compound is quenching the fluorescence of your assay's fluorophore. |
| No significant change in signal in either control. | Direct interference from this compound is unlikely. The observed effect in the primary assay may be genuine or due to other mechanisms. |
Guide 2: Mitigating Autofluorescence
If you have identified this compound as an autofluorescent compound in your assay, here are some strategies to address the issue.
-
Strategy 1: Spectral Shift
-
Rationale: The interference is dependent on the overlap between the compound's fluorescence spectrum and the assay's detection wavelengths. Shifting the detection to a region where the compound does not fluoresce can solve the problem.[9]
-
Action: Characterize the excitation and emission spectra of this compound. If possible, switch to a fluorescent probe that excites and/or emits at longer, red-shifted wavelengths where autofluorescence from small molecules is less common.[9]
-
-
Strategy 2: Background Subtraction
-
Rationale: If the autofluorescence is consistent and not excessively high, you can subtract it from your experimental wells.
-
Action: Run a parallel plate or include wells on the same plate with this compound at the same concentrations as your experimental wells, but without the assay's fluorophore. Subtract the average fluorescence signal of these "compound only" wells from your experimental wells.
-
Guide 3: Mitigating Fluorescence Quenching
If you have determined that this compound is quenching your fluorescent signal, consider the following approaches.
-
Strategy 1: Reduce Compound Concentration
-
Rationale: Quenching is a concentration-dependent phenomenon.[5]
-
Action: If your experimental design allows, use the lowest effective concentration of this compound.
-
-
Strategy 2: Change the Fluorophore
-
Rationale: Different fluorophores have varying susceptibilities to quenching by a given compound.
-
Action: Test alternative fluorescent probes with different chemical structures to see if they are less affected by this compound.
-
-
Strategy 3: Correct for Inner Filter Effect
-
Rationale: A specific type of quenching, the inner filter effect, occurs when the interfering compound absorbs light at the excitation or emission wavelengths of the fluorophore.[10][11] This can be corrected for if the absorbance spectrum of the compound is known.
-
Action: Measure the absorbance spectrum of this compound. If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, apply a correction formula to your fluorescence data.
-
-
Strategy 4: Use an Orthogonal Assay
-
Rationale: Confirming your findings with a different detection method that is not based on fluorescence can validate your results.
-
Action: If possible, use an alternative assay with a different readout, such as luminescence, absorbance, or a radioactive method, to confirm the biological activity of this compound.
-
Experimental Protocols
Here are detailed methodologies for the key experiments cited in the troubleshooting guides.
Protocol 1: Characterization of this compound Autofluorescence
Objective: To measure the excitation and emission spectra of this compound to identify its autofluorescent properties.
Materials:
-
Spectrofluorometer with scanning capabilities
-
Quartz cuvettes or appropriate microplates
-
This compound stock solution
-
Assay buffer
Procedure:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your primary assay.
-
Emission Scan: a. Set the spectrofluorometer to an excitation wavelength relevant to your primary assay (e.g., 485 nm). b. Scan the emission spectrum across a broad range (e.g., 400-700 nm). c. Repeat for several excitation wavelengths across the UV and visible spectrum.
-
Excitation Scan: a. Identify the wavelength of maximum emission from the emission scans. b. Set the spectrofluorometer to detect at this emission wavelength. c. Scan the excitation spectrum across a broad range (e.g., 300-600 nm).
-
Analysis: Plot the excitation and emission spectra to determine the wavelengths at which this compound fluoresces. This information will guide your choice of fluorophores for your primary assay.
Protocol 2: Fluorescence Quenching Assay (Stern-Volmer Analysis)
Objective: To quantify the quenching effect of this compound on your assay's fluorophore.
Materials:
-
Spectrofluorometer
-
Fluorophore/fluorescent substrate
-
This compound stock solution
-
Assay buffer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of your fluorophore and varying concentrations of this compound in your assay buffer. Include a control with no this compound.
-
Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths for your fluorophore.
-
Data Analysis: a. Correct for any background fluorescence from the buffer. b. Plot the ratio of the fluorescence intensity in the absence of quencher (I₀) to the intensity in the presence of quencher (I) versus the concentration of this compound ([Q]). This is the Stern-Volmer plot. c. The relationship is described by the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant. d. A linear plot indicates a single quenching mechanism (static or dynamic). The slope of the line is Ksv, which quantifies the quenching efficiency.
Data Presentation Templates:
The following tables are templates for you to summarize your experimental findings.
Table 1: Autofluorescence of this compound
| This compound Concentration (µM) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Units (RFU) |
| 0 (Buffer Blank) | |||
| 1 | |||
| 10 | |||
| 100 |
| This compound Concentration (µM) | Fluorescence Intensity (I) | I₀/I |
| 0 | 1.0 | |
| 1 | ||
| 10 | ||
| 100 |
Signaling Pathway
This compound is known to act as an alpha 1 agonist of mammalian hypothalamic adenylate cyclase.[1] The following diagram illustrates a generalized signaling pathway for alpha-1 adrenergic receptors.
Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.
References
- 1. Quenching of chlorophyll fluorescence by quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence of catechol amines and related compounds condensed with formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. Determination of catecholamine in human serum by a fluorescent quenching method based on a water-soluble fluorescent conjugated polymer–enzyme hybrid system - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. A High Affinity Fluorescent Catecholamine Sensor: Application to Monitoring Norepinephrine Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of catecholamine in human serum by a fluorescent quenching method based on a water-soluble fluorescent conjugated polymer-enzyme hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Catecholamine Recognition with NeuroSensor 521: A Fluorescent Sensor for the Visualization of Norepinephrine in Fixed and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. High affinity fluorescent catecholamine sensor: Applications to monitoring norepinephrine exocytosis [morressier.com]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Best practices for long-term storage of Agaridoxin stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Agaridoxin stock solutions. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Disclaimer: this compound is a specialized fungal metabolite. Due to limited publicly available stability data specific to this compound, the following recommendations are based on the known chemical properties of catecholamines and general best practices for handling sensitive small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For long-term storage, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound, as a catecholamine, is susceptible to oxidation, and DMSO is a suitable aprotic solvent that can help minimize this degradation. For aqueous experimental conditions, it is advisable to prepare a concentrated stock in DMSO first and then dilute it into the aqueous buffer immediately before use.
Q2: What is the optimal temperature for long-term storage of this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -80°C. For shorter periods (up to one month), -20°C is generally acceptable.[1] Storage at low temperatures is crucial to minimize the rate of chemical degradation.
Q3: How should I prepare and aliquot the stock solution to ensure stability?
To prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen, it is critical to aliquot the this compound DMSO stock solution into single-use volumes.
Protocol for Aliquoting:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare the stock solution in anhydrous DMSO to the desired concentration. Gentle warming or sonication may be used to aid dissolution.
-
Immediately dispense the stock solution into small, single-use volumes in low-retention polypropylene (B1209903) microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to -80°C storage.
-
Store the aliquots in a light-protected, airtight container, preferably with a desiccant.
Q4: Can I store this compound in aqueous buffers?
It is strongly advised not to store this compound in aqueous solutions for any significant length of time. Catecholamines are notoriously unstable in aqueous solutions, especially at neutral or alkaline pH, due to rapid oxidation. Final dilutions into aqueous buffers should be made immediately before experimental use.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes oxidation and hydrolysis. |
| Temperature | -80°C (long-term), -20°C (short-term) | Reduces the rate of chemical degradation. |
| Aliquoting | Single-use volumes | Prevents degradation from multiple freeze-thaw cycles. |
| Light Exposure | Store in the dark (amber vials or wrapped in foil) | Prevents photodegradation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) if possible | Minimizes oxidation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to warm to room temperature for at least 15-20 minutes before opening.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound. For a 10 mM solution, this will be approximately 2.54 mg per 1 mL of DMSO (Molar Mass of this compound: ~254.23 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate or gently warm the solution to aid dissolution.
-
Once fully dissolved, immediately aliquot the stock solution into single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) into pre-labeled microcentrifuge tubes.
-
Store the aliquots at -80°C in a dark, dry container.
Protocol 2: General Adenylate Cyclase Activation Assay
This compound is known to be an alpha-1 adrenergic agonist that activates adenylate cyclase.[2] The following is a general protocol for an adenylate cyclase activation assay.
Materials:
-
Cell membranes expressing the alpha-1 adrenergic receptor
-
This compound stock solution (prepared as in Protocol 1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, ATP, and a phosphodiesterase inhibitor like IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or radioactive-based)
-
Positive control (e.g., a known alpha-1 agonist like phenylephrine)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare the cell membrane suspension in the assay buffer.
-
In a microplate, add the cell membrane suspension to each well.
-
Add the test compounds (this compound at various concentrations), positive control, and negative control to the respective wells. The final DMSO concentration should be kept low (typically <0.5%) and be consistent across all wells.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction according to the cAMP detection kit manufacturer's instructions.
-
Measure the amount of cAMP produced.
-
Analyze the data to determine the effect of this compound on adenylate cyclase activity.
Mandatory Visualization
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Signaling pathway of this compound via the alpha-1 adrenergic receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution after thawing. | 1. The concentration exceeds the solubility limit at room temperature. 2. The DMSO used was not anhydrous, leading to poor solubility. 3. The stock solution was not stored properly, allowing for solvent evaporation. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. Prepare a fresh stock solution using new, anhydrous DMSO. 3. Ensure vials are tightly sealed during storage. |
| Inconsistent or no biological activity observed in experiments. | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate initial concentration due to weighing errors or incomplete dissolution. 3. The compound has degraded in the aqueous experimental buffer. | 1. Prepare a fresh stock solution from solid material and use a new aliquot for each experiment. 2. Carefully re-prepare the stock solution, ensuring complete dissolution. 3. Prepare the final dilution in aqueous buffer immediately before adding to the experiment. |
| High background signal in the adenylate cyclase assay. | 1. Contamination of reagents. 2. High basal activity of the cell membrane preparation. | 1. Use fresh, sterile reagents. 2. Optimize the amount of cell membrane used in the assay. |
| Low signal-to-noise ratio in the assay. | 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The cell membranes have low receptor expression or are inactive. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Optimize the incubation time for the enzymatic reaction. 3. Prepare fresh cell membranes and verify their activity with a known agonist. |
References
- 1. Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability-Indicating HPLC Method and In Silico Toxicity evaluation. | Semantic Scholar [semanticscholar.org]
- 2. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Alpha-1 Adrenergic Agonist Activity of Agaridoxin: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential alpha-1 adrenergic agonist activity of Agaridoxin in vitro. To date, there is a lack of published experimental data specifically characterizing this compound as an alpha-1 adrenergic agonist. Therefore, this document outlines a series of established experimental protocols and data presentation formats to enable a robust comparison of this compound's activity with well-characterized alpha-1 agonists. The proposed experiments are designed to elucidate the potency and efficacy of this compound in activating alpha-1 adrenergic receptors and to determine its mechanism of action within the canonical signaling pathway.
Introduction to this compound and Alpha-1 Adrenergic Receptors
This compound, also known as L-Agaridoxin, is a metabolite found in mushrooms with the chemical name 2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid.[1][2] Its structural features, particularly the catechol-like moiety, suggest a potential interaction with adrenergic receptors.
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in the regulation of various physiological responses, notably in the cardiovascular system.[3] There are three subtypes: α1A, α1B, and α1D.[3][4] These receptors are primarily coupled to Gq/11 proteins.[3][5] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured as a functional readout of receptor activation.[4][6]
This guide will focus on in vitro assays that measure this downstream signaling event to quantify the agonist activity of this compound in comparison to established alpha-1 adrenergic agonists.
Comparative Data on Alpha-1 Adrenergic Agonist Activity (Hypothetical)
The following tables present a hypothetical dataset that could be generated from the experimental protocols described in this guide. These tables are intended to serve as a template for presenting and comparing the activity of this compound with standard alpha-1 adrenergic agonists.
Table 1: Potency (EC50) of this compound and Control Agonists in an Intracellular Calcium Mobilization Assay
| Compound | Target Receptor | EC50 (nM) [Hypothetical] | Notes |
| This compound | Human α1A-AR | 150 | Hypothetical value for illustrative purposes. |
| Phenylephrine (B352888) | Human α1A-AR | 50 | A well-characterized, non-selective alpha-1 agonist.[7] |
| A61603 | Human α1A-AR | 0.5 | A highly potent and selective α1A-AR agonist.[8][9] |
| Norepinephrine | Human α1A-AR | 10 | Endogenous agonist with high affinity for α1-ARs.[3][4] |
Table 2: Efficacy (% of Maximum Response) of this compound and Control Agonists
| Compound | Target Receptor | Efficacy (% of Phenylephrine Max) [Hypothetical] | Classification |
| This compound | Human α1A-AR | 85% | Partial Agonist (Hypothetical) |
| Phenylephrine | Human α1A-AR | 100% | Full Agonist |
| A61603 | Human α1A-AR | 110% | Full Agonist |
| Norepinephrine | Human α1A-AR | 100% | Full Agonist |
Table 3: Antagonist Potency (IC50) in the Presence of this compound
| Antagonist | Agonist (Concentration) | IC50 (nM) [Hypothetical] | Notes |
| Prazosin | This compound (at EC80) | 1.2 | A selective alpha-1 adrenergic antagonist.[10] |
| Prazosin | Phenylephrine (at EC80) | 1.0 | Demonstrates competitive antagonism. |
Experimental Protocols
The following are detailed protocols for the key in vitro experiments to validate the alpha-1 agonist activity of this compound.
Cell Culture and Maintenance
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human alpha-1A adrenergic receptor (HEK293-α1A). This cell line is a common tool for studying GPCRs.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain receptor expression.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Intracellular Calcium Mobilization Assay
This assay is a primary functional readout for Gq-coupled receptors like the α1-AR.[5][11][12]
-
Materials:
-
HEK293-α1A cells
-
Black, clear-bottom 96-well microplates
-
Poly-D-lysine
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound, Phenylephrine, A61603, Prazosin
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Coat the 96-well plates with poly-D-lysine. Seed HEK293-α1A cells at a density of 40,000-60,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Dye Loading: Prepare a dye-loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and control agonists (Phenylephrine, A61603) at 5x the final desired concentration in HBSS with 20 mM HEPES. For antagonist experiments, prepare Prazosin solutions.
-
Signal Detection:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically inject the compounds into the respective wells.
-
Continue recording the fluorescence signal for at least 120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For agonist dose-response curves, plot ΔF against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
For antagonist experiments, pre-incubate the cells with varying concentrations of the antagonist (e.g., Prazosin) for 15-20 minutes before adding a fixed concentration (e.g., EC80) of the agonist (this compound or Phenylephrine). Calculate the IC50 of the antagonist.
-
-
Visualizations
Signaling Pathway of Alpha-1 Adrenergic Receptor Activation
Caption: Alpha-1 adrenergic receptor signaling pathway.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the in vitro calcium mobilization assay.
Conclusion
The provided guide offers a robust framework for the initial in vitro characterization of this compound's activity at alpha-1 adrenergic receptors. By employing the detailed protocols for the intracellular calcium mobilization assay and comparing the results with established agonists like phenylephrine and A61603, researchers can effectively determine the potency and efficacy of this compound. The structured tables and visualizations are designed to facilitate clear data presentation and interpretation. This systematic approach will be instrumental in elucidating the pharmacological profile of this compound and its potential as a novel alpha-1 adrenergic agonist.
References
- 1. This compound, a mushroom metabolite. Isolation, structure, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Agaridoxin | C11H14N2O5 | CID 131750870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
- 6. youtube.com [youtube.com]
- 7. Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist interactions with alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
A Comparative Analysis of the Fungal Metabolite Agaridoxin and Synthetic Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the naturally occurring catecholamine Agaridoxin, isolated from mushrooms, and a selection of commonly used synthetic adrenergic agonists. The analysis focuses on receptor selectivity, binding affinity, and functional activity, supported by experimental data and detailed methodologies.
Introduction
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are critical targets in drug development due to their integral role in regulating physiological processes such as heart rate, blood pressure, and airway resistance. While numerous synthetic adrenergic agonists have been developed and are in clinical use, there is growing interest in identifying and characterizing novel agonists from natural sources. This compound, a catecholamine first isolated from mushrooms, has been identified as an α1-adrenergic receptor agonist. This guide compares its pharmacological profile to that of three well-characterized synthetic agonists: Phenylephrine (B352888) (α1-selective), Clonidine (α2-selective), and Isoproterenol (non-selective β-agonist).
Quantitative Performance Data
The following table summarizes the binding affinities (Ki) of this compound and the selected synthetic agonists for various adrenergic receptor subtypes. The binding affinity is a measure of how tightly a ligand binds to a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Primary Target(s) | Receptor Subtype | Binding Affinity (Ki) | pKi | Source |
| This compound | α1-Adrenergic Receptor | α1 | < Norepinephrine | Not Available | [1] |
| Phenylephrine | α1-Adrenergic Receptor | α1A | 158.5 nM | 6.80 | [2] |
| α1B | 199.5 nM | 6.70 | [3] | ||
| α1D | 125.9 nM | 6.90 | [3] | ||
| Clonidine | α2-Adrenergic Receptor | α2A | 1.5 nM | 8.82 | [4] |
| α2B | 4.0 nM | 8.40 | [4] | ||
| α2C | 2.5 nM | 8.60 | [4] | ||
| Isoproterenol | β-Adrenergic Receptors | β1 | 20-40 nM (K_A) | 7.40 - 7.70 | [5] |
| β2 | 20-40 nM (K_A) | 7.40 - 7.70 | [5] |
Note: Data for this compound indicates its binding affinity is higher (lower Ki) than that of norepinephrine, though a specific value is not available in the cited literature.[1] K_A values for Isoproterenol are affinity constants derived from functional assays.
Signaling Pathways
Adrenergic agonists exert their effects by activating specific G protein-coupled receptor subtypes, which in turn initiate distinct intracellular signaling cascades.
α1-Adrenergic Receptor Signaling (Gq Pathway)
Activated by agonists like this compound and Phenylephrine, the α1-receptor couples to Gq protein. This activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC), resulting in smooth muscle contraction.
α2-Adrenergic Receptor Signaling (Gi Pathway)
Clonidine activates the α2-receptor, which couples to Gi protein. This inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced downstream signaling, often resulting in the inhibition of neurotransmitter release.
β-Adrenergic Receptor Signaling (Gs Pathway)
Isoproterenol activates β-receptors, which couple to Gs protein. This stimulates adenylyl cyclase, increasing intracellular cAMP levels and activating Protein Kinase A (PKA), leading to physiological responses such as increased heart rate and smooth muscle relaxation.
Experimental Protocols
The data presented in this guide are typically generated using two key experimental techniques: radioligand competition binding assays to determine binding affinity (Ki) and functional assays to measure the cellular response to agonist stimulation (e.g., cAMP accumulation for Gs/Gi-coupled receptors).
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the steps for a competition binding assay to determine the Ki of an unlabeled compound (e.g., this compound, Phenylephrine).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of alpha1-adrenoceptor subtypes mediating contractions to phenylephrine in rat thoracic aorta, mesenteric artery and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Agaridoxin with Catecholamine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungal catecholamine, Agaridoxin, and its cross-reactivity profile with other catecholamine receptors. The information is compiled from preclinical research to support drug discovery and development programs.
Introduction to this compound and Catecholamine Receptors
This compound is a catecholamine derivative isolated from mushrooms.[1] Structurally, it possesses a catechol moiety, a common feature of endogenous catecholamines such as epinephrine, norepinephrine (B1679862), and dopamine. These endogenous ligands mediate a wide range of physiological responses through their interaction with adrenergic (alpha and beta) and dopaminergic receptors, all of which are G-protein coupled receptors (GPCRs). Understanding the selectivity and potential cross-reactivity of novel compounds like this compound is crucial for predicting their pharmacological effects and potential therapeutic applications.
Initial studies have identified this compound as a potent agonist at the alpha-1 adrenergic receptor.[1] This guide delves into the specifics of this interaction and explores the available data on its activity at other catecholamine receptor subtypes.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of this compound and the endogenous catecholamine norepinephrine for the alpha-1 adrenergic receptor. Binding affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype & Radioligand | Tissue Source | Ki (nM) | Reference |
| This compound | Alpha-1 Adrenergic ([3H]WB-4101) | Rat Hypothalamic & Cerebral Cortical Membranes | < Norepinephrine | [1] |
| Norepinephrine | Alpha-1 Adrenergic ([3H]WB-4101) | Rat Hypothalamic & Cerebral Cortical Membranes | Not explicitly stated, but higher than this compound | [1] |
| This compound | Alpha-2 Adrenergic | Not Reported | Not Reported | |
| This compound | Beta-Adrenergic | Not Reported | Not Reported | |
| This compound | Dopamine Receptors | Not Reported | Not Reported |
Note: While specific Ki values for this compound are not detailed in the available literature, it has been shown to have a higher affinity for the alpha-1 adrenergic receptor than the endogenous ligand, norepinephrine.[1] Functional studies have indicated a lack of significant interaction with alpha-2 and beta-adrenergic receptors, as the alpha-2 antagonist yohimbine (B192690) and the beta-antagonist propranolol (B1214883) did not inhibit this compound-mediated adenylate cyclase stimulation.[1]
Signaling Pathways
The interaction of an agonist with its receptor initiates a cascade of intracellular events known as a signaling pathway. The diagrams below illustrate the canonical signaling pathway for the alpha-1 adrenergic receptor, the primary target of this compound, and a representative pathway for beta-adrenergic receptors.
Figure 1: Signaling pathway of this compound at the alpha-1 adrenergic receptor.
Figure 2: General signaling pathway for beta-adrenergic receptors.
Experimental Protocols
The following section details a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound for a specific receptor. This protocol is based on methodologies commonly employed for catecholamine receptor analysis.[2][3]
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific catecholamine receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Receptor Source: Membrane preparations from tissues or cultured cells expressing the target receptor (e.g., rat brain homogenates for adrenergic receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]Prazosin for alpha-1, [3H]Yohimbine for alpha-2, [125I]Iodocynaopindolol for beta receptors).
-
Test Compound: The unlabeled compound to be tested (e.g., this compound).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor (e.g., phentolamine (B1677648) for alpha receptors).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash Buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass Fiber Filters
-
Scintillation Vials and Scintillation Fluid
-
Filtration Apparatus
-
Liquid Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of the test compound.
-
In a set of reaction tubes or a 96-well plate, combine:
-
Total Binding Tubes: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding Tubes: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competition Tubes: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.
-
The filters will trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Figure 3: Experimental workflow for a radioligand competition binding assay.
Conclusion
The available evidence strongly indicates that this compound is a potent and selective agonist for the alpha-1 adrenergic receptor. Its binding affinity for this receptor subtype is higher than that of the endogenous catecholamine, norepinephrine.[1] Importantly, functional assays suggest a lack of significant cross-reactivity with alpha-2 and beta-adrenergic receptors.[1] Further quantitative binding studies across a broader panel of catecholamine receptor subtypes would be beneficial to fully elucidate its selectivity profile. The provided experimental protocol offers a standard methodology for conducting such investigations. This information is critical for the continued exploration of this compound as a potential pharmacological tool or therapeutic lead.
References
- 1. This compound: a fungal catecholamine which acts as an alpha 1 agonist of mammalian hypothalamic adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
A Guide to Replicating Key Experiments on Agaridoxin's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for replicating pivotal experiments to validate the reported mechanism of action of Agaridoxin as an alpha-1 adrenergic agonist. Due to a lack of publicly available replication studies, this document focuses on comparing the original experimental protocols with contemporary alternative methodologies.
This compound, a catecholamine first isolated from mushrooms, has been identified as an alpha-1 (α1) agonist of mammalian hypothalamic adenylate cyclase.[1] This activity suggests its potential as a pharmacological agent. However, the foundational experiments that established this mechanism of action have not been widely replicated in the scientific literature. This guide details the original experimental designs and contrasts them with modern techniques to facilitate the validation and further exploration of this compound's biological functions.
Proposed Signaling Pathway of this compound
The initial research posits that this compound binds to α1-adrenergic receptors, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This proposed pathway is a key area for experimental validation.
Caption: Proposed signaling cascade of this compound.
Key Experiment 1: Adenylate Cyclase Activation
The central experiment demonstrating this compound's activity is the measurement of adenylate cyclase activation in response to the compound.
Experimental Protocol Comparison
| Aspect | Original Protocol (1982) | Modern Alternative(s) |
| Principle | Measurement of radiolabeled cAMP produced from [α-³²P]ATP. | - Fluorometric Assays: Detection of cAMP through enzymatic cascades leading to a fluorescent product.- Spectrophotometric Assays: Chromatographic separation of cAMP followed by spectrophotometric detection.- ELISA-based Assays: Competitive enzyme-linked immunosorbent assays for cAMP quantification. |
| Sample | Membrane particles from rat hypothalamus, kidney, liver, and cerebral cortex. | Cell lines expressing specific α1-adrenergic receptor subtypes (e.g., HEK293 cells), primary cell cultures, or tissue homogenates. |
| Procedure | Incubation of membrane particles with this compound, [α-³²P]ATP, and guanylyl imidodiphosphate (Gpp(NH)p). Separation of ³²P-labeled cAMP via chromatography. | Varies by method, but generally involves cell/membrane incubation with the test compound followed by lysis and detection using a plate reader or HPLC. |
| Detection | Scintillation counting of ³²P-labeled cAMP. | Fluorescence intensity, absorbance, or chemiluminescence measured with a microplate reader or HPLC. |
| Pros | - High sensitivity.- Direct measurement of enzymatic activity. | - Non-radioactive, improving safety.- Higher throughput (especially plate-based assays).- Can be more cost-effective and less time-consuming. |
| Cons | - Use of radioactivity requires specialized handling and disposal.- Lower throughput.- Time-consuming chromatographic separation. | - Indirect measurement in some cases.- Potential for interference from sample components. |
Expected Quantitative Outcomes (Based on Original Study)
| Compound | Concentration | Adenylate Cyclase Activity (pmol cAMP/mg protein/min) |
| Basal | - | Value not specified |
| This compound | 10⁻⁵ M | Significant increase over basal |
| Norepinephrine | 10⁻⁵ M | Significant increase over basal |
| This compound + WB-4101 (α1 antagonist) | 10⁻⁵ M this compound, 10⁻⁶ M Antagonist | Stimulation antagonized |
| This compound + Propranolol (β antagonist) | 10⁻⁵ M this compound, 10⁻⁶ M Antagonist | No inhibition of stimulation |
Key Experiment 2: Radioligand Binding Assay
To confirm that this compound interacts directly with the α1-adrenergic receptor, a competitive binding assay was performed using a radiolabeled antagonist.
Experimental Protocol Comparison
| Aspect | Original Protocol (1982) | Modern Alternative(s) |
| Principle | Competitive displacement of a radiolabeled α1-adrenergic antagonist ([³H]WB-4101) from its receptor by this compound. | - Fluorescence Polarization (FP) Assays: A fluorescently labeled ligand is displaced by the test compound, causing a change in polarization.- Surface Plasmon Resonance (SPR): Real-time detection of binding events between the test compound and a receptor immobilized on a sensor chip.- Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the test compound to the receptor. |
| Sample | Rat hypothalamic and cerebral cortical membranes. | Purified recombinant α1-adrenergic receptors, or membranes from cells overexpressing the receptor. |
| Procedure | Incubation of membranes with a fixed concentration of [³H]WB-4101 and varying concentrations of this compound. Separation of bound and free radioligand by filtration. | Varies by method. FP is a homogenous assay. SPR involves flowing the analyte over the immobilized ligand. ITC involves titrating the test compound into a solution containing the receptor. |
| Detection | Scintillation counting of the bound [³H]WB-4101. | Fluorescence polarization, change in refractive index (SPR), or heat change (ITC). |
| Pros | - High sensitivity.- Well-established method. | - No radioactivity.- Can provide kinetic data (SPR, ITC).- Higher throughput (FP). |
| Cons | - Use of radioactivity.- Indirect measurement of agonist binding.- Filtration step can be cumbersome. | - May require specialized equipment.- Receptor purification and immobilization can be challenging (SPR). |
Expected Quantitative Outcomes (Based on Original Study)
| Compound | Kᵢ (nM) for [³H]WB-4101 binding |
| This compound | Lower than Norepinephrine |
| Methoxamine (α1 agonist) | Lower than Norepinephrine |
Experimental Workflow for Replicating this compound's Bioactivity
The following diagram outlines a logical workflow for a researcher aiming to replicate and expand upon the original findings.
Caption: Workflow for this compound's bioactivity replication.
Conclusion
The mechanism of action of this compound as an α1-adrenergic agonist presents an intriguing avenue for pharmacological research. However, the foundational data from 1982 has not been independently replicated in subsequent publications. This guide provides a roadmap for researchers to re-evaluate these key experiments, comparing the original methodologies with modern, often higher-throughput and non-radioactive, alternatives. Such replication is a critical step in validating this compound's therapeutic potential and advancing our understanding of its interaction with the adrenergic system.
References
Assessing the Off-Target Profile of Agaridoxin in Cell-Based Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the off-target effects of Agaridoxin, a naturally occurring catecholamine analogue with known activity as an α1-adrenergic receptor agonist.[1] In preclinical drug development, characterizing the off-target profile of a compound is critical for identifying potential safety liabilities and understanding its full mechanism of action.[2][3][4] This document compares the hypothetical off-target effects of this compound with other adrenergic modulators using illustrative data and provides detailed protocols for key cell-based assays.
Executive Summary
This compound is a fungal metabolite that has been identified as an agonist of the α1-adrenergic receptor.[1][5] While its on-target activity is established, a thorough evaluation of its interactions with other cellular targets is essential for its development as a potential therapeutic agent. This guide outlines a panel of in vitro assays to profile this compound against a broad range of kinases and G-protein coupled receptors (GPCRs), alongside cytotoxicity assessments in relevant cell lines. For comparative purposes, we include data for the α1-agonist Methoxamine and the non-selective α-antagonist Phenoxybenzamine.
Comparative Off-Target Profile
To illustrate a potential off-target profile for this compound, the following tables summarize hypothetical data from a broad kinase screen and a GPCR binding panel.
Kinase Selectivity Profile
Table 1: Illustrative Kinase Inhibition Data (% Inhibition at 10 µM)
| Kinase Target | This compound | Methoxamine | Phenoxybenzamine |
| On-Target Pathway | |||
| ROCK1 | 15% | 8% | 25% |
| ROCK2 | 12% | 5% | 22% |
| Off-Target Kinases | |||
| PKA | 45% | 10% | 30% |
| PKCα | 38% | 12% | 40% |
| CAMKII | 25% | 5% | 18% |
| SRC | 8% | 3% | 15% |
| ABL1 | 5% | 2% | 10% |
| EGFR | 3% | 1% | 8% |
| VEGFR2 | 6% | 4% | 12% |
Data is illustrative and intended for comparative purposes only.
GPCR Binding Profile
Table 2: Illustrative GPCR Binding Affinity (Ki in nM)
| Receptor Target | This compound | Methoxamine | Phenoxybenzamine |
| On-Target Receptor | |||
| α1A-Adrenergic | 50 | 150 | 5 (Antagonist) |
| α1B-Adrenergic | 75 | 200 | 8 (Antagonist) |
| α1D-Adrenergic | 120 | 350 | 12 (Antagonist) |
| Off-Target Receptors | |||
| α2A-Adrenergic | >10,000 | >10,000 | 500 (Antagonist) |
| β1-Adrenergic | 5,200 | >10,000 | >10,000 |
| β2-Adrenergic | 8,500 | >10,000 | >10,000 |
| D2 (Dopamine) | 1,500 | 8,000 | 2,500 |
| 5-HT2A (Serotonin) | 3,500 | >10,000 | 800 |
Data is illustrative and intended for comparative purposes only.
Cell-Based Cytotoxicity
Table 3: Illustrative Cytotoxicity Data (IC50 in µM) in HEK293 and HepG2 Cells
| Cell Line | This compound | Methoxamine | Phenoxybenzamine |
| HEK293 | >100 | >100 | 25 |
| HepG2 | 85 | >100 | 18 |
Data is illustrative and intended for comparative purposes only.
Signaling Pathways and Experimental Workflows
To visualize the potential interactions and the experimental approach to assess them, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Agaridoxin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of agaridoxin (B1666640), a naturally occurring catecholamine and phenolic compound.
Given the absence of a specific Safety Data Sheet (SDS) with comprehensive toxicity data for this compound, it is crucial to handle this compound with caution. Based on its chemical structure as a phenolic compound and a catecholamine, this compound should be treated as a hazardous substance. The following procedures are based on established best practices for the disposal of phenolic and catecholaminergic waste.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄N₂O₅ | PubChem[1] |
| Molecular Weight | 254.24 g/mol | PubChem[1] |
| Appearance | Solid | PubChem[1] |
| Melting Point | 220 - 221 °C | PubChem[1] |
| Acute Toxicity (Oral) | Data not available | |
| Health Hazards | Potential irritant, handle with caution as with other phenolic compounds. | Inferred from chemical class |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol details the necessary steps for the safe handling and disposal of solid this compound and contaminated labware.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a fully buttoned lab coat, long pants, and closed-toe shoes.
-
Use chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Wear safety glasses with side shields or chemical splash goggles.
2. Waste Segregation and Collection:
-
Solid this compound Waste:
-
Collect all unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure screw-top lid.
-
Label the container as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Contaminated Labware and Debris:
-
Dispose of all items that have come into direct contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, in a separate, sealed plastic bag or a designated hazardous waste container for solid waste.[2][3]
-
Do not dispose of any this compound-contaminated materials in the regular trash or down the drain.[2][4]
-
3. Decontamination of Work Surfaces:
-
Wipe down all surfaces that may have come into contact with this compound with a suitable laboratory disinfectant or a 70% ethanol (B145695) solution.
-
Dispose of the cleaning materials (e.g., paper towels) as hazardous waste.
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The recommended method for the final disposal of phenolic compounds is high-temperature incineration.[4]
Mandatory Visualizations
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Agaridoxin
For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds is paramount. This guide provides essential safety and logistical information for handling Agaridoxin, a fungal catecholamine, ensuring the protection of laboratory personnel and the integrity of research.[1] Adherence to these protocols is critical for minimizing risk and establishing a secure research environment.
Understanding the Compound: this compound
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure to hazardous chemicals like this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity Level | Required Personal Protective Equipment |
| Low-Risk (e.g., handling sealed containers, transport within the lab) | - Standard laboratory coat - Safety glasses with side shields - Disposable nitrile gloves |
| Medium-Risk (e.g., weighing, preparing stock solutions, dilutions) | - Chemical-resistant lab coat or disposable gown - Chemical splash goggles or a full-face shield[6] - Double-gloving with chemical-resistant gloves (e.g., nitrile)[7] |
| High-Risk (e.g., potential for aerosol generation, handling large quantities) | - Full-body chemical-resistant suit or coveralls[8][9] - Full-face respirator with appropriate cartridges for organic vapors and particulates[8] - Double-gloving with chemical-resistant gloves[7] |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Procurement and Receipt:
-
Before ordering, ensure that the laboratory is equipped for the safe handling and storage of potent compounds.
-
Upon receipt, inspect the container for any signs of damage or leakage in a designated containment area, such as a chemical fume hood.
-
Log the compound into the chemical inventory system immediately.
2. Storage:
-
Store this compound in a securely sealed, clearly labeled container.
-
The storage location should be a designated, locked, and well-ventilated area away from incompatible materials.
-
Maintain a cool, dry environment as specified by the supplier, if available.
3. Handling and Use:
-
All work with this compound, especially the handling of powders or solutions, must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[5][10]
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound to prevent cross-contamination.
-
Employ wet-handling techniques (e.g., using a small amount of solvent to wet the powder before transfer) to reduce the risk of aerosolization.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel and the EHS department.
-
For small spills, trained personnel wearing appropriate PPE should use a chemical spill kit to absorb and neutralize the material.
-
Do not attempt to clean up large spills or spills outside of a containment device without specialized training and equipment.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and associated waste is a critical final step to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.
-
Segregate waste into clearly labeled, sealed containers designated for "Acutely Toxic Chemical Waste."
2. Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have been in contact with this compound. The appropriate decontamination solution will depend on the chemical properties of this compound; consult with your EHS department for guidance.
-
A common practice for many organic compounds is a thorough rinse with an appropriate solvent, followed by washing with soap and water. All rinsates must be collected as hazardous waste.
3. Waste Disposal:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Never dispose of this compound or its waste down the drain or in the regular trash.
-
Arrange for pickup of hazardous waste by a certified disposal company.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Appropriate PPE (chemical-resistant lab coat, chemical splash goggles, double nitrile gloves)
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: In the chemical fume hood, carefully weigh the desired amount of this compound powder onto a weigh boat.
-
Transfer: Gently transfer the weighed powder into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration.
-
Mixing: Securely cap the tube and vortex until the this compound is completely dissolved.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, date, and your initials. Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage).
-
Decontamination and Waste Disposal: Decontaminate all equipment and the work area within the fume hood. Dispose of all contaminated materials in the designated hazardous waste container.
References
- 1. This compound: a fungal catecholamine which acts as an alpha 1 agonist of mammalian hypothalamic adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Agaridoxin | C11H14N2O5 | CID 131750870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for L-Agaridoxin (HMDB0029445) [hmdb.ca]
- 4. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 5. SOP: Acutely Toxic Chemicals | PennEHRS [ehrs.upenn.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. falseguridad.com [falseguridad.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
